Voriconazole-d3
Description
Properties
IUPAC Name |
(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-QLWAGJNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Voriconazole-d3: A Technical Guide for Researchers and Drug Development Professionals
1.0 Overview of Voriconazole-d3
This compound is a deuterated form of Voriconazole, a broad-spectrum, second-generation triazole antifungal agent.[1] In this analog, three hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for the quantification of Voriconazole in biological samples using mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Its primary role in research is to improve the accuracy, precision, and reproducibility of bioanalytical methods developed for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of Voriconazole.[3][4]
Voriconazole itself is used to treat serious, invasive fungal infections, including those caused by Aspergillus and Candida species.[5][6][7][8] Due to significant inter-patient variability in its metabolism and a narrow therapeutic window, monitoring its concentration in patients' plasma or serum is crucial to ensure efficacy while minimizing toxicity.[4][9][10] this compound is indispensable for this purpose.
2.0 Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its use in analytical chemistry.
| Property | Value | Reference |
| Chemical Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-4,4,4-d3-2-ol | [2] |
| Synonyms | VRC-d3, UK-109496-d3 | [1][2] |
| CAS Number | 1217661-14-7 | [2] |
| Molecular Formula | C₁₆H₁₁D₃F₃N₅O | [2] |
| Molecular Weight | 352.3 g/mol | [2] |
| Exact Mass | 352.133881 | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
3.0 Core Application in Research: Bioanalytical Quantification
The primary and most critical use of this compound is as an internal standard (IS) in the quantitative analysis of Voriconazole in complex biological matrices like plasma, serum, and tissue homogenates.[2][3]
Stable isotope-labeled internal standards like this compound are considered the gold standard for quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Behavior : this compound is chemically identical to Voriconazole, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution corrects for variability in sample preparation (e.g., extraction recovery) and matrix effects (ion suppression or enhancement).[4]
-
Mass Differentiation : Despite its chemical similarity, the deuterium labels give it a distinct, higher mass-to-charge ratio (m/z). This allows the mass spectrometer to differentiate it from the unlabeled analyte (Voriconazole).[4]
-
Improved Accuracy and Precision : By calculating the ratio of the analyte's signal to the internal standard's signal, the method can correct for variations that occur during the analytical process, leading to highly accurate and precise measurements.[11]
This application is vital for:
-
Therapeutic Drug Monitoring (TDM) : Clinicians use TDM to adjust Voriconazole dosage to maintain plasma concentrations within the therapeutic range (typically 1.0–5.5 µg/mL), maximizing efficacy and avoiding adverse effects.[10]
-
Pharmacokinetic (PK) Studies : Researchers use it to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Voriconazole in preclinical and clinical drug development.[12][13]
4.0 Mechanism of Action of Voriconazole
To understand the importance of quantifying Voriconazole, it is essential to know its mechanism of action. Voriconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme 14-alpha-sterol demethylase.[5][7][13] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][14] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors, damaging the cell membrane's integrity and ultimately inhibiting fungal growth.[13]
Experimental Protocols and Data
5.0 Detailed Experimental Protocol: Quantification of Voriconazole in Human Plasma via LC-MS/MS
This section outlines a typical protocol for quantifying Voriconazole in human plasma using this compound as an internal standard. This method is based on protein precipitation followed by LC-MS/MS analysis.
5.1 Materials and Reagents
-
Voriconazole analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, for calibration curve preparation)
5.2 Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Prepare a working internal standard solution of this compound in acetonitrile (e.g., 1 µg/mL).[11]
-
Add 150 µL of the internal standard solution to each tube.[11] The acetonitrile acts as the protein precipitation agent.
-
Vortex each tube vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant (the clear liquid) to a clean autosampler vial for injection into the LC-MS/MS system.[11]
5.3 Liquid Chromatography (LC) Conditions
-
LC System : UPLC or HPLC system
-
Column : C18 reverse-phase column (e.g., Shim-pack GIS C18)
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 1-5 µL
-
Gradient : A gradient elution is typically used to separate Voriconazole from matrix components. For example, starting with 95% A, ramping to 95% B, holding, and then re-equilibrating.
-
Total Run Time : Approximately 4-5 minutes per sample.[4]
5.4 Mass Spectrometry (MS) Conditions
-
MS System : Triple Quadrupole Mass Spectrometer
-
Ionization Mode : Electrospray Ionization (ESI), Positive Mode[11]
-
Detection Mode : Multiple Reaction Monitoring (MRM)
-
Key Parameters : Optimize source-dependent parameters like ion spray voltage, temperature, and gas flows (nebulizer, curtain, and collision gas) for maximum signal intensity.
6.0 Quantitative Data for Mass Spectrometry
The core of the LC-MS/MS method is the use of Multiple Reaction Monitoring (MRM) to selectively detect and quantify the analyte and internal standard. The table below lists the precursor-to-product ion transitions commonly used.
| Compound | Polarity | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |
| Voriconazole | Positive | 350.0 | 127.0 |
| 350.0 | 281.0 | ||
| This compound | Positive | 353.0 | 127.0 |
| 353.0 | 284.0 | ||
| Data compiled from multiple sources.[4] |
Mandatory Visualizations
7.1 Diagram: Bioanalytical Workflow for Voriconazole Quantification
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Caption: Workflow for quantifying Voriconazole using this compound.
7.2 Diagram: Principle of Internal Standard Quantification
This diagram explains the logical relationship behind using an internal standard to ensure accurate quantification.
Caption: The principle of using an internal standard for quantification.
This compound is a critical tool for researchers, clinicians, and pharmaceutical scientists. Its role as a stable isotope-labeled internal standard enables the development of robust, accurate, and precise bioanalytical methods for the quantification of Voriconazole. The use of this compound in LC-MS/MS assays is fundamental to effective therapeutic drug monitoring and is essential for pharmacokinetic research, ultimately contributing to safer and more effective treatment regimens for patients with severe fungal infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (±)-Voriconazole-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Update on the optimal use of voriconazole for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voriconazole : a review of its use in the management of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voriconazole in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of voriconazole and initial dosage optimization in patients with talaromycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics of voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 188416-29-7 [chemicalbook.com]
The Gold Standard in Bioanalysis: Voriconazole-d3 as an Internal Standard
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precision and accuracy of analytical methods are paramount. This technical guide delves into the mechanism of action and practical application of Voriconazole-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the antifungal agent voriconazole. The use of a deuterated internal standard is widely recognized as the gold standard in mass spectrometry-based assays, offering unparalleled reliability in correcting for analytical variability.
The Core Principle: Mitigating Analytical Variance
The fundamental challenge in quantifying analytes in complex biological matrices, such as plasma or serum, lies in the inherent variability of the analytical process. Factors including sample loss during extraction, matrix effects (suppression or enhancement of the analyte signal by other components in the sample), and fluctuations in instrument response can all contribute to inaccurate results.[1]
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. By measuring the ratio of the analyte's response to the IS's response, variations introduced during sample preparation and analysis can be effectively normalized.
This compound serves as an ideal internal standard for voriconazole. In this compound, three hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical and physical properties ensure they behave almost identically throughout the analytical workflow.[2] This includes co-elution during chromatographic separation and experiencing similar ionization efficiencies in the mass spectrometer's source.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of voriconazole using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Voriconazole | 350 | 127 |
| Voriconazole | 350 | 281 |
| This compound | 353 | 127 |
| This compound | 353 | 284 |
Data sourced from Mak et al., 2015.[2]
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value |
| Chromatography | |
| Retention Time (Voriconazole) | 2.21 min |
| Retention Time (this compound) | 2.19 min |
| Total Run Time | 4.0 min |
| Method Validation | |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Extraction Recovery | ~69% |
| Ion Suppression | ~13% |
| Intra- and Inter-assay Imprecision (%CV) | <5% |
Data compiled from Mak et al., 2015 and Han et al., 2023.[2][3]
Experimental Protocol: Quantification of Voriconazole in Human Serum
This section details a representative experimental protocol for the quantification of voriconazole in human serum using this compound as an internal standard, based on established LC-MS/MS methods.[2]
1. Materials and Reagents:
-
Voriconazole analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human serum (drug-free for calibration standards and quality controls)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of voriconazole and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Prepare a series of working standard solutions of voriconazole by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1 to 10 µg/mL).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of serum sample, calibrator, or quality control, add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of voriconazole from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Voriconazole: 350 -> 127 and 350 -> 281
-
This compound: 353 -> 127 and 353 -> 284
-
-
5. Data Analysis:
-
Quantify voriconazole by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of voriconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationship of using an internal standard.
Caption: Bioanalytical workflow for voriconazole quantification.
References
- 1. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and enzyme-multiplied immunoassay technique (EMIT) for quantification of voriconazole plasma concentration from Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Voriconazole-d3: Commercial Availability and Application in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Voriconazole-d3, a critical reagent for the bioanalysis of the antifungal agent voriconazole. It details its primary application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This document includes a summary of commercial suppliers, key chemical properties, a detailed, aggregated experimental protocol for a validated LC-MS/MS assay, and a proposed synthetic pathway.
Introduction to Voriconazole and the Role of this compound
Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used in the treatment of serious and invasive fungal infections.[1] Due to its high inter- and intra-individual pharmacokinetic variability, therapeutic drug monitoring is often necessary to ensure efficacy and avoid toxicity.[2] this compound, a stable isotope-labeled analog of voriconazole, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its use significantly improves the accuracy and precision of bioanalytical methods by compensating for variations in sample preparation and instrument response.[3]
Commercial Availability and Suppliers
This compound is available from several commercial suppliers, primarily for research purposes. It is typically sold as a neat solid or in solution. The following table summarizes key information from various suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Clearsynth | This compound | 1217661-14-7 | C₁₆H₁₁D₃F₃N₅O | 352.3 | >90% (Chromatographic Purity) | Accompanied by a Certificate of Analysis. Intended for use as an internal standard in GC- or LC-MS.[4][5] |
| LGC Standards | This compound | 1217661-14-7 | C₁₆H₁₁D₃F₃N₅O | 352.33 | >95% (HPLC) | Available as a neat solid. A Certificate of Analysis is available.[6] |
| Cerilliant (from MilliporeSigma) | (±)-Voriconazole-D3 solution | Not Available | C₁₆H₁₁D₃F₃N₅O | 352.33 | Certified Reference Material | Supplied as a 1.0 mg/mL solution in methanol. Suitable for therapeutic drug monitoring and clinical testing.[7] |
| MedchemExpress | This compound | 1217661-14-7 | C₁₆H₁₁D₃F₃N₅O | 352.33 | Not specified | Deuterium labeled Voriconazole for use as a tracer or internal standard.[1] |
| Toronto Research Chemicals (TRC) | This compound | 1217661-14-7 | C₁₆H₁₁D₃F₃N₅O | 352.33 | 99.73% (HPLC) | Isotopic purity >99.9%. Certificate of Analysis available.[3] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized below, based on information from supplier documentation and publicly available databases.
| Property | Value |
| IUPAC Name | (2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol[3] |
| Appearance | White to Light Beige Solid[3] |
| Solubility | Slightly soluble in Acetonitrile and Methanol[3] |
| Storage Conditions | Long-term storage at 2-8°C is recommended.[3][4] |
Application in Bioanalytical Methods: A Validated LC-MS/MS Protocol
This compound is predominantly used as an internal standard for the quantification of voriconazole in biological matrices, most commonly plasma or serum, by LC-MS/MS. The following is a detailed, aggregated experimental protocol based on several validated methods reported in the scientific literature.[8][9][10][11][12][13]
Materials and Reagents
-
Voriconazole analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Blank human plasma/serum
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.7 µm, 3.0 x 50 mm[8][9][13] |
| Mobile Phase | A: 0.1% Formic acid in 10 mM Ammonium acetate in waterB: Acetonitrile[8][9][13] |
| Gradient | Isocratic at 50:50 (A:B) or a shallow gradient depending on the specific method |
| Flow Rate | 0.5 mL/min[8][9][13] |
| Injection Volume | 1.0 µL[9] |
| Column Temperature | 35-55°C |
| Run Time | Approximately 2.2 - 3.5 minutes[9][14] |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Voriconazole: m/z 350.1 → 281.1[8][12][14]this compound: m/z 353.1 → 284.1 (representative) |
| Source Temperature | Dependent on instrument manufacturer |
| Gas Flow Rates | Optimized for the specific instrument |
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard working solution (e.g., 0.5 µg/mL).[8][9]
-
Add 200 µL of cold acetonitrile to precipitate proteins.[8][9]
-
Vortex the mixture for 30 seconds to 1 minute.
-
Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes.[9]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator at approximately 50°C.[9]
-
Reconstitute the dried extract in 100 µL of the mobile phase.[8][9]
-
Vortex briefly and centrifuge again.
-
Transfer the supernatant to an autosampler vial for injection.
Method Validation Parameters
A typical validated method for voriconazole quantification using this compound would demonstrate the following performance characteristics:
| Parameter | Typical Range/Value |
| Linearity Range | 0.05 - 10 µg/mL[8][9] |
| Correlation Coefficient (r²) | > 0.998[8][9] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[9] |
| Intra- and Inter-day Precision (%CV) | < 9%[8][9] |
| Intra- and Inter-day Accuracy | Within 85-115%[12] |
| Extraction Recovery | > 85%[8][9] |
Proposed Synthetic Pathway for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Voriconazole, Serum | MLabs [mlabs.umich.edu]
- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. clearsynth.com [clearsynth.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. This compound | CAS 1217661-14-7 | LGC Standards [lgcstandards.com]
- 7. (±)-Voriconazole-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 12. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Physical and Chemical Distinctions Between Voriconazole and Voriconazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical differences between the triazole antifungal agent Voriconazole and its deuterated isotopologue, Voriconazole-d3. The inclusion of deuterium in the Voriconazole structure, while seemingly minor, imparts subtle but significant changes to its properties. These differences are primarily exploited in analytical methodologies, particularly in pharmacokinetic and metabolic studies where this compound serves as an invaluable internal standard.
Core Physicochemical Properties: A Comparative Analysis
The fundamental distinction between Voriconazole and this compound lies in the substitution of three hydrogen atoms with three deuterium atoms on the methyl group of the pyrimidineethanol side chain. This isotopic substitution leads to a predictable increase in molecular weight and slight alterations in other physical properties.
| Property | Voriconazole | This compound | Reference |
| Molecular Formula | C₁₆H₁₄F₃N₅O | C₁₆H₁₁D₃F₃N₅O | [1] |
| Molecular Weight | 349.31 g/mol | 352.33 g/mol | [1][2] |
| Monoisotopic Mass | 349.11504457 Da | 352.13387481 Da | [1][2] |
| Melting Point | 127-134 °C | 115-120°C | [1] |
| Aqueous Solubility | Low (approx. 0.71 mg/mL) | Not explicitly stated, but expected to be very similar to Voriconazole | [3] |
| LogP | 1.5 | 1.5 | [1][2] |
The Significance of Deuteration
Deuterium labeling is a common strategy in drug development and analysis.[4] The primary motivations for synthesizing this compound include:
-
Internal Standard in Quantitative Analysis: this compound is an ideal internal standard for quantifying Voriconazole in biological matrices (e.g., plasma, serum) using mass spectrometry-based methods like LC-MS/MS or GC-MS.[5][6][7] It co-elutes with the non-deuterated analyte under most chromatographic conditions but is distinguishable by its higher mass-to-charge ratio (m/z).[5][8] This allows for precise correction of variations in sample preparation and instrument response.
-
Metabolic Fate Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can sometimes slow down the rate of metabolic reactions that involve the cleavage of this bond. While Voriconazole's primary metabolism occurs via N-oxidation and hydroxylation mediated by cytochrome P450 enzymes (CYP2C19, CYP2C9, and CYP3A4), deuteration of the methyl group is not expected to significantly alter the primary metabolic pathways but can be useful in detailed mechanistic studies.[9]
Experimental Protocols for Differentiation and Quantification
The differentiation and quantification of Voriconazole and this compound rely on high-precision analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most common and robust method for the therapeutic drug monitoring of Voriconazole, utilizing this compound as the internal standard.[10][11]
Methodology:
-
Sample Preparation: Plasma or serum samples are subjected to protein precipitation, typically using a solvent like methanol.[10] The supernatant, containing the drug and the internal standard, is then isolated.
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or formic acid).[12][13]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[13] Specific precursor-to-product ion transitions are monitored for both Voriconazole and this compound.
-
Voriconazole Transition: e.g., m/z 350.1 → 281.1[13]
-
This compound Transition: e.g., m/z 353.1 → 284.1 (predicted based on a +3 Da shift)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than LC-MS/MS, GC-MS can also be employed for Voriconazole quantification.[5][14]
Methodology:
-
Extraction: Similar to LC-MS/MS, the drug is extracted from the biological matrix.
-
Derivatization: Voriconazole contains a polar hydroxyl group, which makes it less volatile. Therefore, a derivatization step, for instance with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is often required to increase its volatility for GC analysis.[5]
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column.
-
MS Detection: The separated compounds are fragmented and detected by a mass spectrometer. The fragmentation patterns for Voriconazole and this compound will be distinct due to the mass difference.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can unequivocally distinguish between Voriconazole and its deuterated analog, although it is not used for routine quantification in clinical settings.[15][16]
Methodology:
-
Sample Preparation: A purified sample of the compound is dissolved in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
¹H NMR: In the ¹H NMR spectrum of Voriconazole, the methyl group protons would appear as a characteristic signal. In the spectrum of this compound, this signal would be absent due to the replacement of protons with deuterium, which is not detected in ¹H NMR.
-
²H NMR (Deuterium NMR): A ²H NMR experiment on this compound would show a signal corresponding to the deuterium atoms, confirming the position of isotopic labeling.
-
¹³C NMR: The carbon atom attached to the deuterium atoms in this compound will show a different splitting pattern (due to C-D coupling) and a slight shift in its resonance compared to the corresponding carbon in Voriconazole.
Visualized Workflows and Relationships
The following diagrams illustrate key concepts related to Voriconazole and its deuterated form.
References
- 1. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+/-)-Voriconazole-d3 | C16H14F3N5O | CID 25217838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation into the structures and physicochemical properties of multi-component crystals of voriconazole [ccspublishing.org.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (±)-Voriconazole-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. clearsynth.com [clearsynth.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalzenith.com [chemicalzenith.com]
- 10. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability and Analytical Characterization of Voriconazole as Measured by Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 14. Determination of Voriconazole Concentrations in Serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
Interpreting the Certificate of Analysis for Voriconazole-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Voriconazole-d3, a deuterated internal standard crucial for the accurate quantification of the antifungal drug Voriconazole in clinical and research settings. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of experimental results. This document will delve into the key analytical tests performed, summarize typical quantitative data, and provide detailed experimental methodologies.
Overview of this compound
This compound is a stable isotope-labeled version of Voriconazole, a broad-spectrum triazole antifungal agent. It is primarily used as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for the therapeutic drug monitoring of Voriconazole. The incorporation of deuterium atoms results in a higher mass-to-charge ratio (m/z) compared to the unlabeled drug, allowing for its clear differentiation in mass spectrometric analyses.[1][2]
Key Quantitative Data from a Certificate of Analysis
The following tables summarize the critical quantitative data typically found on a Certificate of Analysis for this compound, ensuring the identity, purity, and quality of the material. The data presented here is a representative example compiled from publicly available certificates of analysis.[3]
Table 1: Identification and General Properties
| Parameter | Specification | Result |
| Product Name | This compound | This compound |
| CAS Number | 1217661-14-7 | 1217661-14-7 |
| Molecular Formula | C₁₆H₁₁D₃F₃N₅O | C₁₆H₁₁D₃F₃N₅O |
| Molecular Weight | 352.33 g/mol | 352.33 g/mol |
| Appearance | White to Light Beige Solid | White Solid |
| Solubility | Acetonitrile (Slightly), Methanol (Slightly) | Conforms |
Table 2: Purity and Composition
| Parameter | Specification | Result | Method |
| HPLC Purity | Report Result | 99.73% (at 205 nm)[3] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | >95% | >99.9% (d₀ = 0.00%)[3] | Mass Spectrometry (MS) |
| Elemental Analysis | Conforms to Structure | %C: 54.27, %H (including D): 3.99, %N: 20.04[3] | Elemental Analysis |
Table 3: Spectroscopic and Physical Data
| Parameter | Specification | Result | Method |
| ¹H-NMR | Conforms to Structure | Conforms[3] | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹⁹F-NMR | Conforms to Structure | Conforms[3] | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Spectrum | Conforms to Structure | Conforms[3] | Mass Spectrometry (MS) |
| Specific Rotation | Report Result | -64.7° (c = 0.1, Methanol)[3] | Polarimetry |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical methods for Voriconazole and its deuterated analogue.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to assess the chemical purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v).[6] The pH may be adjusted to around 5.0.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 255 nm.[6]
-
Injection Volume: 10-20 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded, and the area of this peak relative to the total area of all peaks is calculated to determine the purity.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, monitoring specific precursor to product ion transitions.
-
Key Mass Transitions:
-
Procedure: A solution of the sample is introduced into the mass spectrometer. For identity confirmation, the observed molecular ion peak is compared to the theoretical mass. For isotopic purity, the relative intensities of the mass signals corresponding to the deuterated (d₃) and non-deuterated (d₀) forms are measured to calculate the percentage of isotopic enrichment. The fragmentation pattern of this compound should be consistent with the parent compound, with a +3 m/z shift for fragments containing the deuterium label.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).[11][12]
-
Experiments:
-
¹H-NMR: To observe the proton signals. The absence or significant reduction of the signal corresponding to the methyl group protons confirms the deuteration at this position.
-
¹³C-NMR: To observe the carbon signals of the molecule.
-
¹⁹F-NMR: To observe the fluorine signals, which are characteristic of Voriconazole's structure.
-
-
Procedure: A sample of this compound is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, coupling constants, and signal integrations are compared to a reference spectrum of Voriconazole to confirm the structural integrity and the successful incorporation of deuterium.
Visualizations of Workflows and Structures
The following diagrams illustrate the experimental workflows and the chemical structure of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Workflow for MS Identity and Isotopic Purity Confirmation.
Caption: Chemical Structure of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Voriconazole Estimation by... preview & related info | Mendeley [mendeley.com]
- 6. journals.plos.org [journals.plos.org]
- 7. High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation | PLOS One [journals.plos.org]
- 8. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 9. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. rsc.org [rsc.org]
A Technical Guide to the Metabolism and In-Source Fragmentation of Voriconazole-d3
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole is a second-generation triazole antifungal agent critical for the treatment of severe invasive fungal infections.[1][2] Its clinical utility is complicated by nonlinear pharmacokinetics and significant interindividual variability, largely attributable to its complex metabolic profile.[3][4] Therapeutic drug monitoring (TDM) is therefore essential for optimizing efficacy and minimizing toxicity.[5] In mass spectrometry-based bioanalytical methods, stable isotope-labeled internal standards, such as Voriconazole-d3, are indispensable for accurate quantification.
This technical guide provides an in-depth exploration of the metabolism of this compound, drawing parallels from the extensive research on its non-deuterated parent compound. Furthermore, it addresses a critical analytical challenge: the potential for in-source fragmentation (ISF) during liquid chromatography-mass spectrometry (LC-MS) analysis, a phenomenon that can compromise data integrity if not properly understood and controlled.
Metabolism of this compound
While specific studies on the complete metabolic profile of this compound are limited, its metabolic fate is presumed to closely mirror that of unlabeled Voriconazole. The deuterium atoms in this compound are typically located on a methyl group, a position not expected to fundamentally alter the primary metabolic pathways, although minor kinetic isotope effects may be observed. Voriconazole is extensively metabolized, with less than 2% of a dose being excreted in its unchanged form.[6][7] The primary metabolic transformations occur in the liver and are mediated predominantly by the cytochrome P450 (CYP) enzyme system.[3][4]
Major Metabolic Pathways
The metabolism of Voriconazole proceeds via three main routes:
-
N-oxidation: This is the principal metabolic pathway, leading to the formation of Voriconazole N-oxide, the major circulating but inactive metabolite.[1][6][8] This reaction is primarily catalyzed by CYP2C19, with smaller contributions from CYP3A4 and CYP2C9.[6][7][9] The flavin-containing monooxygenase (FMO) family is also estimated to contribute to about 25% of the total metabolism.[1][6]
-
Hydroxylation of the Methyl Group: This pathway involves the hydroxylation of the methyl group on the propyl backbone. This reaction is believed to be mediated by CYP3A4 and CYP2C19.[1]
-
Hydroxylation of the Fluoropyrimidine Ring: The third major pathway is the hydroxylation at the 5-fluoropyrimidine moiety.[1][6] The specific enzymes responsible for this transformation have not been fully elucidated.[1]
Following these primary modifications, the resulting metabolites can undergo further glucuronidation before excretion.[1][7]
The diagram below illustrates the primary metabolic pathways anticipated for this compound.
Caption: Anticipated metabolic pathways of this compound.
Enzyme Kinetics and Contributions
Quantitative in vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have elucidated the kinetics of Voriconazole metabolism, particularly the formation of the N-oxide metabolite.
| Parameter | CYP2C19 | CYP3A4 | CYP2C9 | Source |
| Apparent K_m_ (μM) | 3.5 - 14 | 11 - 16 | 20 | [7][9] |
| Relative Contribution to N-oxidation | ~63.1% | ~29.5% | ~13.4% | [8] |
| Inhibition of Metabolism by Antibodies | ~52% | ~30% | ~20% | [10] |
Table 1: Enzyme kinetic parameters and relative contributions to Voriconazole N-oxidation.
The significant role of CYP2C19 explains the large pharmacokinetic variability observed in patients with different CYP2C19 genotypes (e.g., poor vs. extensive metabolizers).[3] Poor metabolizers can exhibit up to 4-fold higher drug exposure compared to normal metabolizers.[6]
In-Source Fragmentation (ISF) of this compound
In-source fragmentation, also known as source-induced dissociation, is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they reach the mass analyzer.[11][12] This occurs when excess energy is transferred to the ions during desolvation and ionization, typically in an electrospray ionization (ESI) source.[12]
Mechanism and Contributing Factors
ISF is primarily driven by the acceleration of ions through regions of intermediate pressure between the ion source and the high-vacuum analyzer. Collisions with residual gas molecules at elevated kinetic energies induce fragmentation.[11] Key instrument parameters that promote ISF include:
-
High Cone Voltage (or Declustering/Fragmentor Voltage): This is a major contributor, as higher voltages increase the kinetic energy of ions, leading to more energetic collisions.[11][12]
-
High Source Temperature: Elevated temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[11]
For deuterated internal standards like this compound, ISF is a significant concern because it can generate fragment ions that may interfere with the quantification of the target analyte or other metabolites, potentially leading to inaccurate results.[12]
Caption: Workflow illustrating the origin of in-source fragmentation.
Fragmentation Pattern of this compound
The fragmentation of Voriconazole and its deuterated analog has been characterized. In positive ion mode, this compound typically forms a precursor ion at m/z 353.2.[13] The fragmentation pattern is similar to the unlabeled compound (m/z 350.2), with key fragments shifted by +3 Da due to the deuterium label.[5]
For example, a common fragmentation pathway for Voriconazole involves the loss of the fluoropyrimidine ring. In GC-MS analysis, prominent ions for Voriconazole were observed at m/z 339 and 263, while the corresponding ions for this compound were shifted to m/z 342 and 266.[5] If ISF occurs, these fragment ions (e.g., m/z 266 for this compound) could be detected in a full scan or interfere with other multiple reaction monitoring (MRM) transitions.
Experimental Protocols
The following sections outline representative methodologies for studying this compound metabolism and mitigating ISF, based on published literature.
In Vitro Metabolism Assay
This protocol describes a typical experiment to determine the contribution of different CYP enzymes to Voriconazole metabolism using human liver microsomes (HLMs).
-
Reagents: Voriconazole, this compound, Human Liver Microsomes (pooled), NADPH regenerating system, specific CYP chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9), phosphate buffer.
-
Incubation:
-
Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (e.g., 0.2 mg/mL).
-
Add this compound at various concentrations to determine enzyme kinetics.
-
For inhibitor studies, pre-incubate the HLM mixture with a specific chemical inhibitor for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Sample Quenching & Preparation:
-
Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate proteins.[5]
-
Add an internal standard (if this compound is the analyte) or a different internal standard if this compound is being used as such.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., Acquity BEH C18).[14] Employ a gradient elution with a mobile phase consisting of water and acetonitrile/methanol with a modifier like formic acid to promote ionization.[14]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent and metabolite transitions using MRM.
-
Example transition for Voriconazole: m/z 350.1 -> 281.1.[14]
-
Anticipated transition for this compound: m/z 353.1 -> 281.1 or 284.1 (depending on fragment).
-
-
Protocol for Investigating and Mitigating ISF
This protocol provides a systematic approach to identify and minimize ISF for this compound.
-
Standard Preparation: Prepare a solution of this compound in a solvent that mimics the analytical mobile phase.[12]
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to achieve a stable signal.[12]
-
Cone Voltage Ramp:
-
Set all other source parameters (e.g., temperature, gas flows) to typical values.
-
Acquire full scan mass spectra while ramping the cone voltage (or equivalent parameter) from a very low value (e.g., 5-10 V) to a high value (e.g., 100 V).[12]
-
-
Data Analysis:
-
Plot the ion intensity of the precursor ion (e.g., m/z 353.2 for this compound) and its potential fragment ions against the cone voltage.
-
The voltage at which the precursor ion intensity begins to decrease and fragment ion intensities begin to increase marks the onset of ISF.
-
-
Mitigation:
-
Based on the ramp experiment, select an optimal cone voltage that provides sufficient signal for the precursor ion while minimizing the formation of fragment ions.
-
If ISF remains an issue, consider optimizing other source parameters, such as source temperature (lower temperatures can reduce fragmentation).[11]
-
Conclusion
A thorough understanding of the metabolic pathways of this compound is essential for its effective use as an internal standard and for interpreting data from metabolic studies. Its metabolism, primarily driven by CYP2C19 and CYP3A4, mirrors that of the parent drug. Concurrently, analytical scientists must be vigilant about the potential for in-source fragmentation during LC-MS analysis. ISF can create artifactual peaks and compromise quantitative accuracy. By systematically investigating the effects of source conditions, particularly cone voltage, researchers can develop robust bioanalytical methods that ensure the integrity of data for TDM and pharmacokinetic studies, ultimately contributing to the safer and more effective use of Voriconazole.
References
- 1. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metamizole induces voriconazole metabolism and results in subtherapeutic voriconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism | MDPI [mdpi.com]
- 9. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
Navigating the Regulatory Landscape for Deuterated Internal Standards: A Technical Guide Featuring Voriconazole-d3
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the quest for accurate and reliable quantification of therapeutic agents in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs like Voriconazole-d3, has become the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This technical guide provides a comprehensive overview of the regulatory guidelines governing the use of deuterated internal standards, supported by experimental data and protocols specifically tailored to the analysis of the antifungal agent voriconazole.
Core Regulatory Principles
Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established harmonized guidelines for bioanalytical method validation, with the ICH M10 guideline serving as a key document.[1][2] These guidelines emphasize the importance of using a suitable internal standard (IS) to ensure the accuracy, precision, and reliability of bioanalytical data.[3] Deuterated internal standards are highly recommended due to their physicochemical properties being nearly identical to the analyte of interest.[1] This similarity allows the IS to effectively track the analyte through sample preparation, chromatography, and ionization, thereby compensating for variability and matrix effects.[4][5]
Key considerations for the use of deuterated internal standards outlined in regulatory guidance include:
-
Isotopic Purity: The isotopic enrichment of the deuterated IS should be high (typically ≥98%) to minimize the contribution of the unlabeled analyte, which can lead to inaccuracies, especially at the lower limit of quantification (LLOQ).[6]
-
Chemical Purity: High chemical purity (>99%) is essential to prevent interference from impurities that may co-elute with the analyte or IS.[6]
-
Absence of Isotopic Cross-Interference ("Crosstalk"): It is crucial to demonstrate that the signal from the analyte does not interfere with the signal of the deuterated IS, and vice versa.[7][8] This is particularly important for high concentration samples.
-
Chromatographic Co-elution: Ideally, the deuterated IS should co-elute with the analyte to ensure that both experience the same matrix effects during ionization.[4][9] However, minor chromatographic shifts due to the deuterium isotope effect can sometimes occur.[9]
-
Metabolic Stability: The deuterated IS should be metabolically stable and not undergo any in-source fragmentation or metabolic switching that could alter its response relative to the analyte.[10][11]
Voriconazole and the Role of this compound
Voriconazole is a triazole antifungal agent subject to significant pharmacokinetic variability, making therapeutic drug monitoring (TDM) essential for optimizing efficacy and minimizing toxicity.[3][12] LC-MS/MS methods employing this compound as an internal standard are widely used for accurate quantification in clinical and research settings.[13]
Bioanalytical Method Validation Data for Voriconazole using Deuterated Internal Standard
The following tables summarize typical quantitative data from validated bioanalytical methods for voriconazole using a deuterated internal standard. These values are representative of what is expected to meet regulatory requirements.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[13] |
Table 2: Accuracy and Precision
| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| LLOQ (0.1 µg/mL) | < 5% | < 5% | 95 - 105% | 95 - 105% |
| Low QC | < 4% | < 4% | 96 - 104% | 96 - 104% |
| Medium QC | < 4% | < 4% | 97 - 103% | 97 - 103% |
| High QC | < 4% | < 4% | 98 - 102% | 98 - 102% |
| Data derived from representative studies.[13] |
Table 3: Recovery and Matrix Effect
| Parameter | Voriconazole | This compound |
| Extraction Recovery | ~69%[13] | Consistent with Analyte |
| Ion Suppression/Enhancement | ~13%[13] | Compensated by IS |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria |
| Freeze-Thaw | 3 cycles | ± 15% of nominal concentration |
| Bench-Top (Room Temperature) | 4 hours | ± 15% of nominal concentration |
| Auto-sampler | 24 hours | ± 15% of nominal concentration |
| Long-Term (-80 °C) | 30 days | ± 15% of nominal concentration |
| Based on typical stability assessments.[14] |
Experimental Protocols
A robust and validated bioanalytical method is the foundation for reliable data. The following provides a detailed, representative experimental protocol for the quantification of voriconazole in human plasma using this compound.
Preparation of Stock and Working Solutions
-
Voriconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve voriconazole reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the voriconazole stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.[13]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution (this compound in acetonitrile).[13][14]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.[14]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
Mandatory Visualizations
Experimental Workflow
Voriconazole Metabolic Pathway
Voriconazole is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1][15] The major metabolic pathway is N-oxidation to form voriconazole N-oxide, which is pharmacologically inactive.[2][15] CYP2C19 is the primary enzyme responsible for this conversion, with contributions from CYP3A4 and CYP2C9.[1][10] Genetic polymorphisms in CYP2C19 can significantly impact voriconazole metabolism and plasma concentrations.[2]
Potential for Metabolic Switching with this compound
A critical consideration when using deuterated internal standards is the potential for "metabolic switching."[10][16] This phenomenon occurs if the deuterium substitution is at a site of metabolism, which can slow down the metabolic reaction at that position due to the kinetic isotope effect.[16] This can potentially divert the metabolism to alternative pathways, leading to a different metabolic profile for the deuterated IS compared to the analyte.[10]
For this compound, the position of the deuterium atoms is crucial. If the deuteration is on a metabolically stable part of the molecule, the risk of metabolic switching is minimal. However, if deuteration is at a site targeted by CYP enzymes, it could potentially alter the rate of N-oxidation or hydroxylation. While significant metabolic switching is generally not expected for well-designed deuterated standards, it is a factor that should be considered during method development and validation. Studies investigating the metabolite profiles of both the analyte and the deuterated IS can provide assurance that their metabolic fates are comparable.
Conclusion
The use of deuterated internal standards, such as this compound, is a cornerstone of modern bioanalytical science, enabling the generation of high-quality data for regulatory submissions. Adherence to the principles outlined by regulatory authorities like the FDA and EMA, and detailed in the ICH M10 guideline, is essential. A thorough understanding of the analyte's metabolism and careful validation of the bioanalytical method, including an assessment of potential issues like isotopic interference and metabolic switching, will ensure the accuracy, precision, and reliability of the data, ultimately contributing to the development of safe and effective medicines.
References
- 1. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. childrensmn.org [childrensmn.org]
- 13. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note: Quantitative Analysis of Voriconazole in Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of the antifungal drug Voriconazole in human serum. The protocol employs a simple protein precipitation extraction, followed by derivatization to enhance the volatility and thermal stability of the analyte. Voriconazole-d3 is utilized as an internal standard (IS) to ensure accuracy and precision. The method is linear over a clinically relevant concentration range and demonstrates excellent sensitivity and reproducibility, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of serious fungal infections.[1][2][3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Voriconazole is crucial to optimize efficacy while minimizing dose-related toxicity.[1][2][3] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for this purpose, GC-MS offers a viable and accessible alternative for clinical and research laboratories.[1][2][3] This protocol provides a detailed procedure for the determination of Voriconazole in serum using GC-MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Voriconazole reference standard
-
This compound internal standard
-
Methanol (HPLC grade or higher)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Human serum (drug-free)
-
Standard laboratory glassware and consumables
Equipment
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)[1]
-
GC column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]
-
Autosampler
-
Centrifuge
-
Vortex mixer
-
Heating block or oven
Sample Preparation
-
Preparation of Standards: Prepare stock solutions of Voriconazole and this compound in methanol. From these, prepare working solutions for calibration standards and quality controls (QCs) by spiking appropriate amounts into drug-free human serum.
-
Protein Precipitation: To 200 µL of serum sample (calibrator, QC, or unknown), add 400 µL of cold methanol containing the internal standard, this compound.[1]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or low heat.
-
Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS.[4] Cap the vial tightly and heat at 70-75°C for 30 minutes to facilitate the derivatization of the hydroxyl group of Voriconazole.[4] After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.[1]
-
GC Conditions:
-
MS Conditions:
Quantitative Data Summary
The following tables summarize the quantitative performance of this GC-MS method for Voriconazole analysis.
| Parameter | Value | Reference |
| Linearity Range | 0.4 - 10 µg/mL | [1] |
| Correlation Coefficient (R²) | >0.99 | [1] |
| Limit of Detection (LOD) | 0.2 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.4 µg/mL | [1][2][3] |
| Between-Day Precision (CV%) | < 15% | [1] |
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Reference |
| Voriconazole-TMS | 339 | 263, 225, 141 | [1] |
| This compound-TMS | 342 | 266 | [1] |
Experimental Workflow Diagram
Caption: Experimental workflow for Voriconazole analysis by GC-MS.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship for the quantification of Voriconazole.
Conclusion
The GC-MS method presented here provides a reliable and accessible approach for the quantitative determination of Voriconazole in human serum. The use of a deuterated internal standard, simple sample preparation, and specific SIM mode detection ensures the accuracy and precision necessary for research and therapeutic drug monitoring applications. This protocol can be readily implemented in laboratories equipped with standard GC-MS instrumentation.
References
Application Notes and Protocols for Voriconazole TDM using Voriconazole-d3
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent utilized for the treatment of invasive fungal infections, particularly those caused by Aspergillus species.[1][2] Therapeutic Drug Monitoring (TDM) of voriconazole is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2][3] Factors such as genetic polymorphisms in the CYP2C19 enzyme, liver function, and drug-drug interactions can lead to unpredictable plasma concentrations, potentially resulting in sub-therapeutic levels or toxicity.[2][3] To ensure accurate quantification, a stable isotope-labeled internal standard, Voriconazole-d3, is commonly employed to compensate for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the sample preparation of voriconazole in human plasma/serum for TDM, utilizing this compound as the internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
I. Sample Preparation Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up. It involves the addition of an organic solvent or an acid to the plasma or serum sample to denature and precipitate proteins.
Experimental Protocol:
-
Pipette 100 µL of the patient's plasma or serum sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000-16,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[1][4]
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Workflow Diagram:
Caption: Workflow for Protein Precipitation of Voriconazole.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.
Experimental Protocol:
-
Pipette 120 µL of the plasma or serum sample into a glass tube.[5]
-
Add the internal standard, this compound.
-
Add 600 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Workflow Diagram:
Caption: Workflow for Liquid-Liquid Extraction of Voriconazole.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.
Experimental Protocol:
-
Condition an SPE cartridge (e.g., C18, 100 mg) by sequentially passing 1 mL of methanol and 1 mL of water.[6]
-
Pipette 500 µL of the plasma or serum sample into a tube.
-
Add the internal standard, this compound.
-
Add 700 µL of 0.2 M borate buffer (pH 9.0) to the sample.[6]
-
Load the buffered sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove interferences.
-
Elute the voriconazole and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Workflow Diagram:
Caption: Workflow for Solid-Phase Extraction of Voriconazole.
II. LC-MS/MS Analysis
The analysis is typically performed using a reversed-phase C18 column with a gradient elution.
Typical LC-MS/MS Parameters:
-
LC Column: C18 column (e.g., 2.7 µm, 3.0 x 50 mm)[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
LC-MS/MS Analysis Workflow:
Caption: General workflow for LC-MS/MS analysis.
III. Quantitative Data Summary
The following tables summarize the performance characteristics of the different sample preparation methods for voriconazole analysis as reported in various studies.
Table 1: Method Validation Parameters for Protein Precipitation
| Parameter | Reported Value | Reference |
| Linearity Range | 0.1 - 10.0 µg/mL | [8][12] |
| LLOQ | 0.05 - 0.2 µg/mL | [1][13] |
| Intra-day Precision (%CV) | < 8.97% | [8][12] |
| Inter-day Precision (%CV) | < 7.68% | [8][12] |
| Accuracy | 90.08% - 112.23% | [8] |
| Recovery | 84.63% - 107.11% | [8][13] |
Table 2: Method Validation Parameters for Liquid-Liquid Extraction
| Parameter | Reported Value | Reference |
| Linearity Range | 0.2 - 20 µg/mL | [5] |
| LLOQ | 0.2 µg/mL | [5] |
| Intra-day Precision (%CV) | 0.78% - 3.01% | [5] |
| Inter-day Precision (%CV) | 1.52% - 4% | [5] |
| Accuracy | 99.3% - 101% | [5] |
| Recovery | 99.2% - 101% | [5] |
Table 3: Method Validation Parameters for Solid-Phase Extraction
| Parameter | Reported Value | Reference |
| Linearity Range | 0.2 - 10 µg/mL | [6] |
| LLOQ | 0.2 µg/mL | [6] |
| Intra-day Precision (%CV) | Not explicitly stated, but inter-day was <16% | [6] |
| Inter-day Precision (%CV) | 7.8% - 16% | [6] |
| Accuracy | Within acceptable limits as per validation guidelines | [6] |
| Recovery | 89.3% - 100.4% | [6] |
The choice of sample preparation technique for voriconazole TDM depends on the specific requirements of the laboratory, including sample throughput, desired level of cleanliness, and available instrumentation. Protein precipitation offers a rapid and simple workflow, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts, potentially reducing matrix effects and improving assay sensitivity and robustness. The use of this compound as an internal standard is highly recommended for all methods to ensure the accuracy and precision of the results.
References
- 1. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practice guidelines for therapeutic drug monitoring of voriconazole: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. albertahealthservices.ca [albertahealthservices.ca]
- 4. The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmatonline.com [jmatonline.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
Voriconazole-d3 concentration for internal standard in plasma samples
An Application Note and Protocol for the Quantification of Voriconazole in Human Plasma using Voriconazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent utilized in the treatment of invasive fungal infections. Due to significant inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) of voriconazole is crucial to ensure efficacy while minimizing toxicity. This document provides a detailed protocol for the quantitative analysis of voriconazole in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard (IS). The methodology is designed to deliver accurate and precise measurements suitable for clinical and research applications.
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for the sample preparation and analysis.
Materials and Reagents
-
Voriconazole analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, analytical grade
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Analytical column (e.g., C18, 2.7 µm, 3.0 × 50 mm)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for the accuracy of the assay.
-
Voriconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of voriconazole analytical standard in methanol to achieve a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Voriconazole Working Solutions: Prepare a series of working solutions by diluting the voriconazole stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
This compound Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.[1]
Sample Preparation: Protein Precipitation
This protocol employs a simple and efficient protein precipitation method.
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 50 µL of plasma sample, calibrator, or QC into the corresponding labeled tube.
-
Add 50 µL of the 1 µg/mL this compound internal standard working solution to each tube (except for blank samples).[1]
-
Add 150 µL of acetonitrile to each tube.[1]
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize the concentrations for the preparation of calibration standards and quality control samples.
Table 1: Calibration Standards
| Standard Level | Voriconazole Concentration (µg/mL) |
| 1 | 0.1 |
| 2 | 0.5 |
| 3 | 1.0 |
| 4 | 2.5 |
| 5 | 5.0 |
| 6 | 10.0 |
Calibration curve ranges are often established between 0.1 to 10.0 µg/mL.[1][2]
Table 2: Quality Control (QC) Samples
| QC Level | Voriconazole Concentration (µg/mL) |
| Low (LQC) | 0.2 |
| Medium (MQC) | 4.0 |
| High (HQC) | 8.0 |
QC samples are prepared at low, medium, and high concentrations to ensure assay accuracy and precision across the calibration range.[1]
LC-MS/MS Parameters
The following are typical parameters for the analysis of voriconazole and this compound. Optimization may be required based on the specific instrumentation used.
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.7 µm, 3.0 × 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 40°C |
Table 4: Mass Spectrometry Parameters
| Parameter | Voriconazole | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 350.1 → 281.1 | m/z 353.1 → 284.1 |
| Cone Voltage | 24 V | 24 V |
| Collision Energy | 18 eV | 18 eV |
The MRM transition for Voriconazole is well-established. The transition for this compound is predicted based on the addition of three deuterium atoms.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to data analysis.
Caption: Workflow for Voriconazole Quantification in Plasma.
References
Application Notes and Protocols: A Comparative Analysis of Liquid-Liquid Extraction and Solid-Phase Extraction for Voriconazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of two common sample preparation techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), for the analysis of the antifungal drug voriconazole in biological matrices. The choice of sample preparation is critical for accurate and reliable quantification of therapeutic drugs, impacting assay sensitivity, selectivity, and throughput. These notes offer comprehensive protocols and comparative data to aid in the selection of the most appropriate method for your analytical needs.
Introduction to Extraction Techniques
Liquid-Liquid Extraction (LLE) is a traditional and widely used method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For voriconazole analysis, a common approach is protein precipitation, a simplified form of LLE where a water-miscible organic solvent is added to the plasma sample to precipitate proteins, and the voriconazole remains in the supernatant. Another LLE approach involves the use of a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) to extract the drug. LLE is valued for its simplicity and low cost.[1][2]
Solid-Phase Extraction (SPE) is a more modern and selective technique that separates components of a mixture based on their physical and chemical properties.[3] The sample is passed through a solid sorbent which retains the analyte. Interfering substances can be washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.[3] For voriconazole, reversed-phase SPE cartridges, such as the Waters Oasis HLB, are frequently employed.[4] SPE offers the potential for cleaner extracts, higher concentration factors, and easier automation.[3][4]
Comparative Performance Data
The selection of an extraction method is often guided by key performance parameters. The following tables summarize quantitative data for LLE (specifically protein precipitation) and SPE for voriconazole analysis from various studies.
| Performance Metric | Liquid-Liquid Extraction (Protein Precipitation) | Solid-Phase Extraction (Oasis HLB) | References |
| Recovery | >85% | High and consistent recoveries are generally reported for a wide range of analytes. | [5] |
| Matrix Effect | Minimal to moderate, can be variable. | Generally lower and more consistent than LLE, with reported average magnitudes around 6%. | [6] |
| Linearity (Range) | 0.05–10 µg/mL | 0.1–10.0 µg/mL | [5][7] |
| Precision (%CV) | Intra-day: <9%, Inter-day: <9% | Not specifically reported for voriconazole in the provided results, but generally excellent for the method. | [5] |
| Accuracy | Within ±15% | Not specifically reported for voriconazole in the provided results, but generally excellent for the method. | [5] |
Experimental Protocols
Detailed methodologies for both LLE and SPE are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.
Protocol 1: Liquid-Liquid Extraction (Protein Precipitation)
This protocol details a protein precipitation method using acetonitrile, a common and effective technique for voriconazole extraction from plasma.
Materials:
-
Human plasma samples
-
Voriconazole analytical standard
-
Internal Standard (IS) solution (e.g., Fluconazole or a stable isotope-labeled voriconazole)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a specified amount of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (Oasis HLB)
This protocol outlines the use of Waters Oasis HLB cartridges for the solid-phase extraction of voriconazole from plasma. A simplified 3-step protocol is also presented, which can save time and solvent.[4]
Materials:
-
Human plasma samples
-
Voriconazole analytical standard
-
Internal Standard (IS) solution
-
Waters Oasis HLB 1 cc (30 mg) cartridges
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
4% Phosphoric Acid in water
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold
-
Collection tubes
Standard 5-Step SPE Protocol:
-
Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry.
-
Loading:
-
Pre-treat the plasma sample by adding an equal volume of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned and equilibrated cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the voriconazole and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Simplified 3-Step SPE Protocol: The water-wettable nature of the Oasis HLB sorbent allows for a simplified protocol that eliminates the conditioning and equilibration steps.[4]
-
Loading:
-
Pre-treat the plasma sample as described in the standard protocol.
-
Load the pre-treated sample directly onto a dry Oasis HLB cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Proceed as in the standard protocol.
Method Visualization
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for Voriconazole Analysis using LLE.
Caption: Workflow for Voriconazole Analysis using SPE.
Conclusion
Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods for the sample preparation of voriconazole for bioanalysis.
-
LLE (Protein Precipitation) is a rapid, simple, and cost-effective method that provides good recovery.[5][8] However, it may be more susceptible to matrix effects, which can impact assay variability.[6]
-
SPE offers a more selective and robust approach, generally resulting in cleaner extracts and reduced matrix effects.[6] While traditionally more time-consuming, the development of simplified protocols, such as the 3-step method for Oasis HLB, has significantly increased its efficiency.[4]
The choice between LLE and SPE will depend on the specific requirements of the assay, including the desired level of sample cleanup, throughput needs, and available resources. For high-throughput clinical monitoring where cost and speed are paramount, a simple protein precipitation may be sufficient. For more demanding research and drug development applications requiring the highest level of accuracy and precision, the cleaner extracts provided by SPE are often advantageous.
References
- 1. mz-at.de [mz-at.de]
- 2. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
Application of Voriconazole-d3 in Pediatric Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent critical in the treatment of invasive fungal infections in pediatric patients. Due to its high inter- and intra-individual pharmacokinetic variability in children, therapeutic drug monitoring (TDM) is essential to optimize efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as Voriconazole-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of voriconazole in biological matrices. This document provides detailed application notes and protocols for the use of this compound in pediatric pharmacokinetic studies.
Application Notes
This compound serves as an ideal internal standard for the quantitative analysis of voriconazole in pediatric plasma samples for several key reasons:
-
Physicochemical Similarity: this compound is structurally identical to voriconazole, with the exception of three deuterium atoms replacing three hydrogen atoms. This minimal structural modification ensures that it co-elutes with the analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer.
-
Correction for Matrix Effects and Extraction Variability: Pediatric plasma samples can exhibit significant matrix variability. This compound compensates for variations in sample preparation, extraction recovery, and ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise results.[1]
-
Improved Assay Performance: The use of a stable isotope-labeled internal standard enhances the robustness and reliability of the LC-MS/MS method, which is crucial for clinical pharmacokinetic studies where accurate concentration determination directly impacts dosing adjustments.
Quantitative Data from Pediatric Pharmacokinetic Studies
The following tables summarize pharmacokinetic parameters of voriconazole in pediatric populations from published studies. It is important to note that while these studies highlight the pharmacokinetic profile of voriconazole in children, they do not all explicitly state the use of this compound as the internal standard. However, the use of a stable isotope-labeled internal standard is best practice for the LC-MS/MS methods often employed in such studies.
Table 1: Voriconazole Trough Concentrations in Pediatric Patients
| Age Group (years) | Number of Patients | Mean/Median Trough Concentration (mg/L) | Therapeutic Range (mg/L) | Reference |
| 2 to <6 | 12 | 1.8 (median) | 1.0 - 5.5 | [2] |
| 6 to <12 | 20 | 2.5 (median) | 1.0 - 5.5 | [2] |
| 12 to 14 | 10 | 2.1 (median) | 1.0 - 5.5 | [2] |
| 2 to 14 | 42 | 2.3 (mean) | 1.0 - 5.5 | [2] |
Table 2: Pharmacokinetic Parameters of Intravenous Voriconazole in Immunocompromised Children
| Age Group (years) | Dose (mg/kg) | Cmax (mg/L) | AUC0-12 (mg·h/L) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Reference |
| 2 to <12 | 4 | 2.11 | 9.56 | 0.42 | 2.5 | [3] |
| 2 to <12 | 8 | 4.48 | 29.7 | 0.27 | 2.1 | [3] |
| 12 to <17 | 4 | 3.82 | 23.9 | 0.17 | 1.5 | [3] |
Experimental Protocols
Protocol 1: Quantification of Voriconazole in Pediatric Plasma using LC-MS/MS with this compound Internal Standard
This protocol is adapted from a validated method for the determination of voriconazole in human serum.[1]
1. Materials and Reagents
-
Voriconazole analytical standard
-
This compound (deuterated internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free pediatric plasma for calibration standards and quality controls
2. Instrumentation
-
Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
3. Sample Preparation
-
Label microcentrifuge tubes for standards, quality controls, and patient samples.
-
To 50 µL of plasma in each tube, add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Voriconazole: 350.1 -> 127.1
-
This compound: 353.1 -> 127.1
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of voriconazole to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with a 1/x weighting factor.
-
Determine the concentration of voriconazole in the quality control and patient samples from the calibration curve.
Visualizations
Voriconazole Mechanism of Action
Caption: Mechanism of action of Voriconazole.
Experimental Workflow for Voriconazole Analysis
Caption: Workflow for pediatric plasma sample analysis.
Role of this compound as an Internal Standard
Caption: Logic of using an internal standard.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring of Voriconazole in Children from a Tertiary Care Center in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated Population Pharmacokinetic Analysis of Voriconazole in Children, Adolescents, and Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Voriconazole in Dried Blood Spots Using Voriconazole-d3
Introduction
Voriconazole is a triazole antifungal agent widely used for the treatment of invasive fungal infections. Due to its significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize efficacy and minimize toxicity. Dried blood spot (DBS) sampling has emerged as a patient-friendly and cost-effective alternative to traditional venous blood sampling for TDM. This document provides detailed application notes and protocols for the quantitative analysis of voriconazole in dried blood spots using a stable isotope-labeled internal standard, Voriconazole-d3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound as an internal standard is critical for correcting for potential variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
Quantitative Data Summary
The following tables summarize the quantitative data from method validation studies for the analysis of voriconazole in DBS and other matrices, which are relevant for establishing a robust analytical method.
Table 1: Linearity of Voriconazole Assays
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Matrix | Reference |
| 0.1 - 10.0 | 0.9995 | Plasma | [1][2] |
| 0.05 - 10 | 0.9987 | Plasma | [3] |
| 0.4 - 10 | 0.99 | Serum | [4] |
| 0.1 - 10 | >0.999 | Plasma | [5] |
| 0.25 - 16.0 | 0.9999 | Not Specified | [6] |
| 0.1 - 20 | 0.9978 | Serum/Plasma | [7] |
| Not Specified | 0.997 | DBS | [8] |
| 25 - 5000 ng/mL | >0.9989 | Plasma | [9] |
Table 2: Precision and Accuracy of Voriconazole Assays
| Assay Type | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy | Matrix | Reference |
| LC-MS/MS | <8.97% | <7.68% | Not Specified | Plasma | [1][2] |
| LC-MS/MS | <9% | <9% | Not Specified | Plasma | [3] |
| HPLC-MS/MS | <5% | <8% | Not Specified | Serum | [10] |
| HPLC-UV | <15% | <15% | -13.12% to 8.04% | Not Specified | [6] |
| HPLC | <10% | <10% | Not Specified | Serum/Plasma | [7] |
| LC-MS/MS | 0.93% to 5.66% | 3.03% to 5.16% | 92.44-107.61% | Plasma | [9] |
Experimental Protocols
This section details the methodologies for sample preparation and analysis of voriconazole in dried blood spots using this compound as an internal standard.
Protocol 1: Dried Blood Spot Sample Preparation and Extraction
Materials:
-
Dried blood spot cards
-
Voriconazole analytical standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spotting: Apply a known volume of whole blood (e.g., 50 µL) onto the DBS card and allow it to dry completely at room temperature for at least 3 hours.
-
Punching: Punch out a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.
-
Extraction:
-
Add 200 µL of extraction solution (e.g., methanol or acetonitrile) containing the internal standard, this compound, at a known concentration.
-
Vortex the tube for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 column (e.g., 2.7 µm, 3.0 x 50 mm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile/methanol (50:50, v/v)
-
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient to ensure separation of voriconazole and the internal standard from matrix components.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Voriconazole: m/z 350.1 → 281.1
-
This compound (IS): m/z 353.1 → 284.1 (Note: The exact transition for the deuterated standard may vary slightly based on the labeling pattern and should be optimized).
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Visualizations
The following diagrams illustrate the key workflows and relationships in the analysis of voriconazole from dried blood spots.
Caption: Experimental workflow for Voriconazole analysis in DBS.
Caption: Logical relationship of quantification using an internal standard.
References
- 1. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of voriconazole in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dried Blood Spot Analysis Suitable for Therapeutic Drug Monitoring of Voriconazole, Fluconazole, and Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an assay for voriconazole in serum samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitation of Voriconazole in Bronchoalveolar Lavage Fluid using LC-MS/MS with Voriconazole-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent critical in the treatment of invasive fungal infections, particularly in immunocompromised patients. Therapeutic drug monitoring of voriconazole is essential to ensure efficacy while minimizing toxicity. Bronchoalveolar lavage (BAL) fluid is a significant matrix for assessing the pulmonary disposition of voriconazole, providing insights into drug concentrations at the site of infection. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of voriconazole in human BAL fluid, employing voriconazole-d3 as a stable isotope-labeled internal standard to ensure accuracy and precision.
Experimental Protocols
1. Sample Preparation
A protein precipitation method is utilized for the extraction of voriconazole and this compound from BAL fluid.
-
Materials:
-
Human bronchoalveolar lavage (BAL) fluid
-
Voriconazole reference standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Allow BAL fluid samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of each BAL fluid sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration dependent on assay optimization) to each tube, except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.[1]
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:0.1% formic acid in water).
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: Calibration Curve for Voriconazole in BAL Fluid
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 0.012 |
| 5.0 | 0.058 |
| 10.0 | 0.115 |
| 50.0 | 0.592 |
| 100.0 | 1.180 |
| 500.0 | 5.950 |
| 1000.0 | 11.920 |
| Linearity (r²) | >0.995 |
Table 2: Accuracy and Precision of the Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean Conc. ± SD (ng/mL) | Accuracy (%) | ||
| LLOQ | 1.0 | 1.04 ± 0.08 | 104.0 |
| Low QC | 3.0 | 2.91 ± 0.15 | 97.0 |
| Mid QC | 75.0 | 78.3 ± 3.9 | 104.4 |
| High QC | 750.0 | 735.0 ± 29.4 | 98.0 |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; SD: Standard Deviation; CV: Coefficient of Variation.
Mandatory Visualization
Caption: Experimental workflow for voriconazole quantitation in BAL fluid.
Caption: Logical relationship for accurate quantitation using an internal standard.
References
- 1. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference with Voriconazole-d3
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference when using Voriconazole-d3 as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, often referred to as "cross-talk," occurs when the mass spectrometric signal of the deuterated internal standard, this compound, is artificially inflated by contributions from the natural isotopes of the unlabeled analyte, Voriconazole. Voriconazole contains elements like Carbon (¹³C), Nitrogen (¹⁵N), and Oxygen (¹⁸O) that have naturally occurring heavier isotopes. At high concentrations of Voriconazole, the collective signal from these isotopes can overlap with the mass-to-charge ratio (m/z) of this compound, leading to inaccurate quantification.[1][2][3]
Q2: Why is a 3-dalton mass difference in this compound susceptible to this interference?
A2: While a 3-dalton difference is generally sufficient to move the internal standard's mass outside the most abundant isotopic peaks of the analyte, significant interference can still occur, especially at the upper limits of quantification. The molecular formula of Voriconazole is C₁₆H₁₄F₃N₅O. The probability of a molecule containing three ¹³C atoms or a combination of other heavy isotopes can result in an M+3 peak that overlaps with the m/z of this compound.
Q3: What are the typical symptoms of isotopic interference in my Voriconazole assay?
A3: The common symptoms of isotopic interference include:
-
Non-linear calibration curves: Particularly at higher concentrations, the response ratio of the analyte to the internal standard may plateau or become non-linear.
-
Inaccurate and imprecise Quality Control (QC) samples: High-level QC samples may show poor accuracy and precision.
-
Signal in the internal standard channel for analyte-only samples: When a high-concentration sample of unlabeled Voriconazole is injected, a noticeable peak may be observed in the MRM transition for this compound.
Q4: Can deuterium exchange be an issue with this compound?
A4: Deuterium exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix, can lead to a decrease in the internal standard signal and an overestimation of the analyte concentration.[1] this compound is typically labeled on the methyl group, which is generally stable. However, it is crucial to assess its stability under your specific experimental conditions, especially in highly acidic or basic environments.
Troubleshooting Guide: Isotopic Interference with this compound
This guide provides a systematic approach to identifying, evaluating, and mitigating isotopic interference from this compound in your LC-MS/MS experiments.
Step 1: Confirmation of Mass Spectrometric Parameters
Ensure that your LC-MS/MS method is optimally tuned for both Voriconazole and this compound. The selection of precursor and product ions is critical to minimize potential overlap.
Table 1: Typical Mass Transitions for Voriconazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Voriconazole | 350.1 | 281.1, 127.1 |
| This compound | 353.1 | 284.1, 127.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Step 2: Experimental Assessment of Isotopic Interference
To experimentally determine the extent of isotopic interference, perform the following tests:
-
Analyte Contribution to Internal Standard:
-
Prepare a series of high-concentration solutions of unlabeled Voriconazole in a blank matrix (e.g., up to the Upper Limit of Quantification - ULOQ).
-
Inject these solutions and monitor the MRM transition for this compound.
-
A significant signal in the this compound channel indicates isotopic cross-talk.
-
-
Internal Standard Contribution to Analyte:
-
Prepare a solution of this compound in a blank matrix at the working concentration used in your assay.
-
Inject this solution and monitor the MRM transition for unlabeled Voriconazole.
-
A signal in the analyte channel suggests the presence of unlabeled Voriconazole as an impurity in the internal standard.
-
Step 3: Quantitative Evaluation of Isotopic Contribution
The theoretical contribution of Voriconazole's natural isotopes to the this compound signal can be estimated using the natural abundances of the elements in its formula (C₁₆H₁₄F₃N₅O).
Table 2: Natural Abundance of Relevant Isotopes
| Isotope | Natural Abundance (%) |
| ¹³C | 1.07 |
| ¹⁵N | 0.368 |
| ¹⁸O | 0.205 |
| ²H | 0.0115 |
The probability of the M+3 peak for Voriconazole can be calculated based on these abundances. This calculated interference can then be compared to your experimental findings.
Step 4: Mitigation Strategies
If significant isotopic interference is confirmed, consider the following strategies:
-
Chromatographic Separation:
-
Optimize your chromatographic method to achieve baseline separation between Voriconazole and any potential interfering metabolites. While this will not separate the analyte from its isotopes, it will ensure a clean baseline.
-
-
Lowering the Internal Standard Concentration:
-
Reducing the concentration of this compound can minimize its contribution to the analyte signal, especially if the internal standard contains unlabeled impurities.
-
-
Mathematical Correction:
-
If the interference is predictable and consistent, a mathematical correction can be applied to the peak areas during data processing. This is an advanced technique and requires careful validation.
-
-
Selection of an Alternative Internal Standard:
-
If the interference cannot be resolved, consider using an internal standard with a higher degree of deuteration (e.g., Voriconazole-d5 or d7) or a ¹³C-labeled internal standard. These options will shift the precursor mass further from the analyte's isotopic envelope, reducing the likelihood of overlap.
-
Experimental Protocols
Detailed LC-MS/MS Protocol for Voriconazole Quantification
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 200 µL of acetonitrile containing this compound (internal standard) at a concentration of 100 ng/mL.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5-10 µL onto the LC-MS/MS system.
2. Liquid Chromatography Parameters
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Voriconazole: 350.1 → 281.1
-
This compound: 353.1 → 284.1
-
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
Visualizations
Caption: A flowchart outlining the systematic workflow for troubleshooting isotopic interference with this compound.
Caption: A diagram illustrating the key steps in the experimental workflow for the quantification of Voriconazole using LC-MS/MS.
References
- 1. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practice guidelines for therapeutic drug monitoring of voriconazole: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
Technical Support Center: Optimizing Voriconazole-d3 Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Voriconazole-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The commonly used precursor ion ([M+H]⁺) for this compound is m/z 353. The recommended product ions for multiple reaction monitoring (MRM) are m/z 284 and m/z 127.[1] It is advisable to monitor both transitions, using the more intense and stable signal for quantification and the other for confirmation.
Q2: I am observing a signal for Voriconazole in my blank samples containing only this compound. What is the likely cause?
A2: This issue is likely due to isotopic crosstalk or the presence of unlabeled Voriconazole as an impurity in the this compound standard. The natural isotopic abundance of elements in Voriconazole can contribute to a signal at the mass of this compound. To troubleshoot, you can analyze a high-concentration standard of unlabeled Voriconazole and check for a signal in the this compound MRM channel. If a significant signal is observed, chromatographic separation of the analyte and internal standard may be necessary.
Q3: My this compound signal is showing high variability or has disappeared. What should I investigate?
A3: Several factors can contribute to a poor or inconsistent this compound signal. Start by verifying the correct preparation of the internal standard working solution. Ensure that the LC-MS/MS system is performing correctly by injecting a system suitability standard. Investigate for potential ion suppression by the sample matrix. If the issue persists, consider the possibility of deuterium exchange, where the deuterium atoms on this compound are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur under strong acidic or basic conditions.
Q4: The retention times of Voriconazole and this compound are different. Is this normal?
A4: A small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon in liquid chromatography. This "isotopic effect" is generally more pronounced with a higher degree of deuteration. If the retention time difference is significant and leads to differential matrix effects, it can impact the accuracy of quantification. In such cases, optimization of the chromatographic method to achieve co-elution is recommended.
Troubleshooting Guides
Poor Signal Intensity for this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | Verify the concentration of the this compound stock and working solutions. Prepare fresh solutions if necessary. |
| Suboptimal Mass Spectrometry Parameters | Optimize the declustering potential, entrance potential, and collision energy specifically for this compound. Start with the parameters used for Voriconazole and adjust for optimal signal. |
| Ion Suppression | Infuse a solution of this compound post-column while injecting an extracted blank sample to identify regions of ion suppression. Modify the chromatography to move the analyte peak away from these regions. |
| Source Contamination | Clean the mass spectrometer's ion source, as contamination can lead to a general loss of sensitivity. |
| Deuterium Exchange | If the mobile phase or sample preparation involves harsh pH conditions, consider neutralizing the pH to minimize the potential for deuterium exchange. |
Isotopic Crosstalk Observed
| Potential Cause | Troubleshooting Steps |
| Natural Isotope Contribution | Analyze a high concentration of unlabeled Voriconazole and monitor the MRM transitions of this compound. If a signal is present, this confirms crosstalk. |
| Impurity in Internal Standard | Analyze a solution of the this compound standard and monitor the MRM transitions for unlabeled Voriconazole. A signal would indicate the presence of the unlabeled analyte as an impurity. |
| Mitigation Strategies | If crosstalk is significant, consider using a different, more resolved product ion for quantification. In severe cases, chromatographic separation of the analyte and internal standard may be required. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the this compound internal standard at the desired concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Mass Spectrometry Parameter Optimization Workflow
A systematic approach is crucial for optimizing MS parameters for this compound.
Data Presentation
Recommended Mass Spectrometry Parameters for Voriconazole and this compound
The following table provides a summary of recommended starting parameters for the analysis of Voriconazole and this compound. Note that optimal values may vary depending on the specific instrument and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Voriconazole | 350.1 | 281.1 | 100 |
| Voriconazole | 350.1 | 127.1 | 100 |
| This compound | 353.1 | 284.1 | 100 |
| This compound | 353.1 | 127.1 | 100 |
Example Instrument-Specific Parameters
The following parameters have been reported for the analysis of Voriconazole and can be used as a starting point for the optimization of this compound detection.
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Note: These values are illustrative and require optimization for your specific instrument and method.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues encountered during the analysis of this compound.
References
Stability of Voriconazole-d3 in frozen plasma samples over time
Below is a technical support guide addressing the stability of Voriconazole-d3 in frozen plasma samples, designed for researchers and drug development professionals.
Technical Support Center: this compound Stability
This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of this compound in frozen human plasma samples. As a deuterated stable isotope-labeled internal standard (SIL-IS), the stability of this compound is chemically identical to that of the parent drug, voriconazole. Therefore, the data presented here for voriconazole is directly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for plasma samples containing this compound?
For long-term storage, it is recommended to keep plasma samples frozen at -20°C or -80°C. Studies have demonstrated that voriconazole is stable in plasma for at least one month at -80°C and for 30 to 46 days at -20°C[1].
Q2: How many times can I freeze and thaw my plasma samples without affecting the integrity of this compound?
This compound is stable for at least three freeze-thaw cycles.[2] Validation studies show that after three cycles, the accuracy of measurement remains well within the acceptable limits of bioanalytical guidelines (typically 85-115%).[3][2]
Q3: My internal standard (this compound) signal is inconsistent across my sample batch. Could this be a stability issue?
While stability is a possibility, inconsistent signals are often due to other factors. Consider the following:
-
Sample Preparation: Ensure consistent protein precipitation and reconstitution steps. Incomplete vortexing or centrifugation can lead to variability.
-
Autosampler Stability: If samples are left in the autosampler for extended periods, degradation can occur. Voriconazole is generally stable in the autosampler for at least 18-24 hours, but this can vary based on temperature.[2][4]
-
Matrix Effects: Ion suppression or enhancement from endogenous components in plasma can affect the signal. Using a stable isotope-labeled internal standard like this compound is the best way to mitigate this.[5]
-
Pipetting Errors: Inaccurate pipetting of the internal standard solution is a common source of variability.
If you have ruled out these factors, perform a quick stability check by re-analyzing a few quality control (QC) samples from the beginning and end of the run.
Q4: What is the short-term or bench-top stability of this compound in plasma at room temperature?
Voriconazole in plasma is stable for at least 6 to 15 hours at room temperature.[3][4] This provides a sufficient window for sample preparation procedures.
Quantitative Stability Data
The following tables summarize the stability of voriconazole in human plasma under various conditions. This data is representative of this compound stability.
Table 1: Long-Term Stability of Voriconazole in Frozen Plasma
| Storage Temperature | Duration | Stability Outcome (% Recovery or Accuracy) | Reference |
| -20°C | 30 days | Stable (within acceptable limits) | [6] |
| -20°C | 46 days | 98.28% (Low QC), 90.68% (High QC) | |
| -80°C | 1 month | Stable | [7] |
Table 2: Freeze-Thaw and Other Stability Conditions
| Condition | Duration / Cycles | Stability Outcome (% Accuracy) | Reference |
| Freeze-Thaw Cycles | 3 Cycles | 95.8% (Low QC), 100.9% (High QC) | [3] |
| Freeze-Thaw Cycles | 3 Cycles | Stable (within acceptable limits) | |
| Bench-Top (Room Temp) | 15 hours | 93.4% (Low QC), 99.5% (High QC) | |
| Autosampler Stability | 18 hours | 90.3% (Low QC), 98.2% (High QC) | [2] |
| Post-Processing Stability | Not Specified | 93.0% (Low QC), 99.5% (High QC) | [3] |
Experimental Protocols
This section outlines a typical protocol for assessing the stability of this compound in plasma using LC-MS/MS.
1. Preparation of Stock and Quality Control (QC) Samples
-
Stock Solution: Prepare a 1.0 mg/mL primary stock solution of voriconazole in a suitable solvent like methanol.[8] A separate stock solution for this compound (internal standard) should also be prepared.
-
Spiking Solutions: Create working solutions by diluting the stock solution with 50% methanol to prepare calibration standards and QC samples.[8]
-
QC Samples: Spike blank human plasma with voriconazole to achieve low, medium, and high concentration levels (e.g., 0.15 µg/mL, 2.0 µg/mL, and 8.0 µg/mL).[2][8]
2. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[2]
-
Add 200 µL of cold acetonitrile containing the this compound internal standard.[2]
-
Vortex the mixture thoroughly for approximately 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated protein.[9]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.[10]
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.[2]
3. LC-MS/MS Analysis
-
Chromatography: Use a C18 reverse-phase column (e.g., 3.0 x 50 mm, 2.7 µm).[2]
-
Mobile Phase: A common mobile phase is a gradient of 0.1% formic acid in water and acetonitrile/methanol.[2]
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[2]
4. Stability Assessment
-
Long-Term: Analyze QC samples stored at -20°C and/or -80°C at various time points (e.g., 0, 1, 3, 6 months) and compare the results against freshly prepared calibration standards and a baseline (T=0) analysis.
-
Freeze-Thaw: Analyze QC samples that have undergone a specified number of freeze-thaw cycles (e.g., three cycles). For each cycle, samples are frozen for at least 12 hours and then thawed completely at room temperature.
-
Bench-Top: Thaw QC samples and leave them at room temperature for a specified period (e.g., 4, 8, 24 hours) before processing and analysis.
Visualizations and Workflows
Diagram 1: Experimental Workflow for Stability Testing
Caption: Workflow for assessing long-term, freeze-thaw, and bench-top stability.
Diagram 2: Troubleshooting Inconsistent Internal Standard Signal
Caption: Decision tree for troubleshooting variable internal standard signals.
References
- 1. Measurement of voriconazole in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 5. shimadzu.com [shimadzu.com]
- 6. wardelab.com [wardelab.com]
- 7. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Impact of co-administered drugs on Voriconazole-d3 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Voriconazole-d3, particularly in the context of co-administered drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled version of Voriconazole, where three hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because this compound is chemically and physically almost identical to Voriconazole, it behaves similarly during sample preparation, chromatography, and ionization.[2] This allows it to compensate for variability in the analytical process, leading to more accurate and precise quantification of Voriconazole in biological samples.[2]
Q2: How do co-administered drugs affect Voriconazole levels in patients?
A2: Co-administered drugs can significantly alter Voriconazole concentrations in patients, primarily by affecting its metabolism. Voriconazole is metabolized mainly by the cytochrome P450 enzymes CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9.[3][4]
-
Enzyme Inhibitors: Drugs that inhibit these enzymes (e.g., certain proton pump inhibitors like omeprazole, and some antivirals like ritonavir) can decrease the metabolism of Voriconazole, leading to higher, potentially toxic, plasma concentrations.[5][6][7]
-
Enzyme Inducers: Drugs that induce these enzymes (e.g., rifampin, rifapentine) can increase the metabolism of Voriconazole, leading to lower, potentially sub-therapeutic, plasma concentrations and treatment failure.[4][8][9][10]
Q3: Can co-administered drugs directly interfere with the analytical measurement of this compound?
A3: Yes, while less common than metabolic interactions, direct analytical interference is possible. This can occur in several ways:
-
Isobaric Interference: A co-administered drug or its metabolite may have the same nominal mass as this compound, potentially causing a false signal if not chromatographically separated.
-
Isotopic Contribution: At very high concentrations, the natural isotopes of a co-administered drug might contribute to the signal of this compound, although this is rare.[11]
-
Matrix Effects: Co-administered drugs can alter the ionization efficiency of Voriconazole and this compound in the mass spectrometer's ion source.[12] If the effect on the analyte and the internal standard is not identical, it can lead to inaccurate quantification. This is a more significant concern if the analyte and internal standard do not co-elute perfectly.[12]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected this compound internal standard response.
-
Possible Cause: This could be due to issues with sample preparation, instrument performance, or the presence of interfering substances from the biological matrix or co-administered drugs.[2]
-
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure consistent and accurate addition of the this compound internal standard to all samples.
-
Check for Matrix Effects: Analyze samples with and without the biological matrix to assess for ion suppression or enhancement. Consider optimizing the sample clean-up procedure to remove interfering components.
-
Investigate Co-administered Drugs: Review the patient's medication list for drugs known to cause matrix effects. If a specific drug is suspected, prepare a sample with that drug alone to check for interference with the this compound signal.
-
Instrument Check: Ensure the LC-MS/MS system is performing optimally by running system suitability tests.
-
Problem 2: The calculated concentration of Voriconazole is unexpectedly high or low in the presence of a co-administered drug.
-
Possible Cause: This is most likely due to a drug-drug interaction affecting Voriconazole metabolism. However, analytical interference should also be considered.
-
Troubleshooting Steps:
-
Review for Drug-Drug Interactions: Consult drug interaction databases to see if the co-administered drug is a known inhibitor or inducer of CYP2C19, CYP3A4, or CYP2C9.
-
Differential Matrix Effects: Investigate if the co-administered drug is causing a differential matrix effect on Voriconazole and this compound. This can be more pronounced if there is a slight chromatographic separation between the analyte and the internal standard.[12]
-
Isotopic Interference ("Cross-talk"): At very high concentrations of Voriconazole, its naturally occurring isotopes can contribute to the signal of this compound, leading to an underestimation of the true Voriconazole concentration.[11][13] Using an internal standard with a higher mass difference can mitigate this.
-
Quantitative Data on Drug Interactions
The following tables provide illustrative data on how co-administered drugs can impact the quantification of Voriconazole.
Table 1: Illustrative Impact of a CYP2C19 Inhibitor (e.g., Omeprazole) on Voriconazole Quantification
| Patient ID | Voriconazole Dose (mg BID) | Co-administered Drug | Voriconazole Peak Area | This compound Peak Area | Peak Area Ratio (Voriconazole/Voriconazole-d3) | Calculated Voriconazole Conc. (µg/mL) |
| 1 | 200 | None | 1,520,000 | 755,000 | 2.01 | 2.5 |
| 2 | 200 | Omeprazole (20mg QD) | 3,648,000 | 760,000 | 4.80 | 6.0 |
Note: This table illustrates how a CYP2C19 inhibitor can decrease the metabolism of Voriconazole, leading to a higher peak area and a higher calculated concentration for the same dose.
Table 2: Illustrative Impact of a CYP3A4/CYP2C19 Inducer (e.g., Rifampin) on Voriconazole Quantification
| Patient ID | Voriconazole Dose (mg BID) | Co-administered Drug | Voriconazole Peak Area | This compound Peak Area | Peak Area Ratio (Voriconazole/Voriconazole-d3) | Calculated Voriconazole Conc. (µg/mL) |
| 3 | 200 | None | 1,610,000 | 765,000 | 2.10 | 2.6 |
| 4 | 200 | Rifampin (600mg QD) | 228,000 | 750,000 | 0.30 | 0.4 |
Note: This table illustrates how a strong enzyme inducer can significantly increase the metabolism of Voriconazole, resulting in a much lower peak area and a sub-therapeutic calculated concentration.[4][8]
Experimental Protocols
LC-MS/MS Method for Quantification of Voriconazole and this compound
This protocol is a representative example for the quantification of Voriconazole in human plasma.
1. Sample Preparation (Protein Precipitation) [1][14]
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions [1][15]
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: Ramp to 90% B
-
2.0-2.5 min: Hold at 90% B
-
2.5-3.0 min: Return to 10% B and equilibrate
-
3. Mass Spectrometry Conditions [14][15]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Voriconazole: 350.1 -> 281.1 m/z
-
This compound: 353.1 -> 284.1 m/z
-
Visualizations
Caption: Voriconazole metabolism and points of drug interaction.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro study of the variable effects of proton pump inhibitors on voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rifampin and Voriconazole Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 5. A multicentre prospective study evaluating the impact of proton‐pump inhibitors omeprazole and pantoprazole on voriconazole plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of proton pump inhibitors on the pharmacokinetics of voriconazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Rifampin and Voriconazole Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 9. The Effect of Rifapentine and Rifampicin on Serum Voriconazole Levels Persist for 5 Days and 7 Days or More After Discontinuation in Tuberculosis Patients with Chronic Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
Minimizing ion suppression of Voriconazole-d3 in complex biological matrices
Technical Support Center: Voriconazole-d3 Analysis
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize ion suppression of this compound in complex biological matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why does it affect my this compound signal?
A: Ion suppression is a matrix effect where co-eluting compounds from the biological sample (e.g., plasma, serum) interfere with the ionization of your target analyte, this compound, in the mass spectrometer's ion source.[1][2] This competition reduces the number of this compound ions that reach the detector, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[1][2] Even though this compound is a stable isotope-labeled internal standard designed to mimic the analyte (Voriconazole), severe suppression can still compromise the integrity of the assay.
Q2: What are the most common causes of ion suppression in plasma or serum samples?
A: The primary culprits for ion suppression in biological matrices are endogenous components that are not adequately removed during sample preparation.[3] These include:
-
Phospholipids: Abundant in cell membranes, these molecules are notoriously problematic and often cause significant ion suppression.[3]
-
Salts and Proteins: High concentrations of salts and residual proteins can alter the droplet properties in the electrospray ionization (ESI) source, hindering analyte ionization.[3][4]
-
Mobile Phase Components: Non-volatile buffers (e.g., phosphate) should be avoided as they can crystallize and contaminate the ion source. Volatile buffers like ammonium formate or acetate are preferred.[1][5]
Q3: How can I determine if ion suppression is affecting my experiment?
A: The most direct method is a post-column infusion experiment .[4][6] In this test, a constant flow of this compound solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected onto the column. If a dip or drop in the constant this compound signal is observed at a specific retention time, it indicates that something eluting from the column at that moment is causing suppression.[4][6][7]
Troubleshooting Guide
Q4: My this compound signal is low and inconsistent. What should I do?
A: A low and variable signal for the internal standard is a critical issue that must be resolved. Follow this troubleshooting workflow to diagnose and solve the problem.
Q5: Which sample preparation method is best for minimizing matrix effects?
A: The choice of sample preparation is the most critical factor in reducing ion suppression. The goal is to remove as many interfering matrix components as possible while efficiently recovering your analyte.[1][8]
-
Protein Precipitation (PPT): The fastest and simplest method, but it is the "dirtiest," leaving high levels of phospholipids and other interferences. It is often associated with the most significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): Offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interferences behind in the aqueous layer.[4]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte, effectively removing the majority of matrix components.[3][4] It is considered the most effective method for minimizing ion suppression.[3]
Comparison of Sample Preparation Methods
| Method | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 97 - 107%[9][10] | 95 - 102% (can be variable)[9] | Simple, fast, inexpensive | High ion suppression, may clog column[4] |
| Liquid-Liquid Extraction (LLE) | >85%[11][12] | Generally lower than PPT | Better cleanup than PPT, low cost | Can be labor-intensive, emulsion formation[3] |
| Solid-Phase Extraction (SPE) | 78 - 87%[13] | Lowest ion suppression | Provides the cleanest extracts | More complex, higher cost per sample[14] |
Note: Recovery and Matrix Effect values are method-dependent and can vary. A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This is a fast and simple method suitable for initial screening.
-
Aliquot Sample: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add the working solution of this compound.
-
Precipitate: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject: Inject an aliquot of the supernatant into the LC-MS/MS system.[15]
Protocol 2: Liquid-Liquid Extraction (LLE) with MTBE
This method provides a cleaner sample than PPT.
-
Aliquot Sample: Pipette 500 µL of plasma sample into a 2 mL polypropylene tube.
-
Add Internal Standard: Add the working solution of this compound.
-
Adjust pH: Add 100 µL of Tris buffer (pH 10.0) to basify the sample.[16]
-
Add Extraction Solvent: Add 1,000 µL of methyl-tert-butyl ether (MTBE).[16]
-
Vortex: Cap the tube and vortex for 30 seconds.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes to separate the layers.[16]
-
Transfer Organic Layer: Transfer 900 µL of the upper organic layer to a clean tube.[16]
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.[16]
-
Reconstitute: Reconstitute the dried extract in 150 µL of mobile phase.[16]
-
Inject: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol yields the cleanest extracts, significantly reducing ion suppression.
-
Condition Column: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 0.2 M borate buffer (pH 9.0).[14]
-
Load Sample: Add 700 µL of 0.2 M borate buffer to the plasma sample containing this compound and load the entire volume onto the conditioned SPE cartridge.[14]
-
Wash Column: Wash the column with 1 mL of 0.2 M borate buffer, followed by 1 mL of a methanol-water mixture (50:50, v/v).[14]
-
Elute Analyte: Elute the this compound with 1 mL of an eluent solution, such as methanol-glacial acetic acid (99:1, v/v), into a clean collection tube.[14]
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen.[14]
-
Reconstitute: Reconstitute the residue in 200 µL of mobile phase.[14]
-
Inject: Inject an aliquot into the LC-MS/MS system.
Protocol 4: Post-Column Infusion Experiment
Use this method to diagnose and pinpoint ion suppression zones in your chromatogram.
-
Prepare Infusion Solution: Prepare a solution of this compound in mobile phase at a concentration that gives a stable and moderate signal (e.g., 50-100 ng/mL).
-
Set Up System: Connect a syringe pump to the LC flow path using a T-connector between the analytical column and the mass spectrometer's ion source.
-
Infuse Standard: Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).[6]
-
Equilibrate: Allow the mass spectrometer signal for this compound to stabilize, creating a flat baseline.
-
Inject Blank Matrix: Inject a blank plasma sample that has been processed using your chosen sample preparation method (PPT, LLE, or SPE).
-
Analyze Data: Monitor the signal for this compound. Any significant drop in the baseline indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering compounds from the matrix.[4]
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ucd.ie [ucd.ie]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of Voriconazole and Posaconazole Concentrations in Human Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of magnetic metal organic framework and development of solid phase extraction method for simultaneous determination of fluconazole and voriconazole in rat plasma samples by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Voriconazole & Voriconazole-d3 HPLC Analysis
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor peak shape for Voriconazole or its deuterated internal standard, Voriconazole-d3, during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape in HPLC can manifest as tailing, fronting, or split peaks, compromising the accuracy and precision of quantification. The following table outlines common problems, their potential causes, and recommended solutions specifically tailored for the analysis of Voriconazole and this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based column packing can interact with the basic nitrogen atoms in the Voriconazole molecule, leading to tailing. | - Optimize Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Voriconazole's basic functional group to ensure it is fully protonated and minimize secondary interactions. A lower pH (e.g., 2.5-4.0) is often beneficial. - Use an End-Capped Column: Employ a high-quality, end-capped C18 or similar reversed-phase column to reduce the number of accessible silanol groups. - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. |
| Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. | - Reduce Injection Volume or Concentration: Dilute the sample or decrease the injection volume to ensure the analyte amount is within the column's linear range. | |
| Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or mobile phase on the column inlet frit or packing material can cause peak distortion.[1] Column degradation can also occur with harsh mobile phase conditions.[2] | - Implement a Column Wash Procedure: Regularly wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. - Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[1] - Ensure Proper Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up complex samples before injection. | |
| Peak Fronting | Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak. | - Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Void or Channeling: A void at the column inlet or channeling within the packing bed can lead to a distorted flow path and peak fronting. | - Check for Column Voids: A sudden drop in pressure or a visible void at the column inlet may indicate this issue. If a void is present, the column may need to be replaced. - Proper Column Handling: Avoid sudden pressure shocks and operate the column within the manufacturer's recommended pH and temperature ranges to prevent packing bed degradation.[2] | |
| Split Peaks | Co-elution with an Interfering Compound: A closely eluting impurity or contaminant can appear as a shoulder or a split peak. | - Optimize Mobile Phase Composition: Adjust the organic modifier-to-buffer ratio or try a different organic solvent (e.g., methanol instead of acetonitrile) to improve the resolution between Voriconazole and the interferent. - Check Sample Purity: Analyze a pure standard of Voriconazole to confirm if the split peak is present. If not, the issue is with the sample matrix. |
| Partially Clogged Column Frit or Tubing: A partial blockage can cause the sample to be introduced onto the column unevenly, leading to a split peak.[1] | - Backflush the Column: Reverse the column direction and flush with an appropriate solvent to dislodge any particulates from the inlet frit. - Inspect and Clean System Components: Check for blockages in the injector, tubing, and fittings. |
Frequently Asked Questions (FAQs)
Q1: Why is my Voriconazole peak tailing even with a C18 column?
A1: Peak tailing for basic compounds like Voriconazole is a common issue even with standard C18 columns. It often arises from secondary interactions between the basic functional groups of Voriconazole and residual acidic silanol groups on the silica packing material. To mitigate this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-4.0) to keep the Voriconazole molecule protonated.
-
Column Choice: Use a high-purity, end-capped C18 column specifically designed for good peak shape with basic compounds.
-
Mobile Phase Additives: The addition of a small amount of an amine modifier like triethylamine (TEA) can help to mask the silanol groups and improve peak symmetry.
Q2: I'm observing a shift in retention time for this compound relative to Voriconazole. What could be the cause?
A2: While deuterated internal standards are expected to have very similar retention times to their non-deuterated counterparts, slight shifts can occur. Potential causes include:
-
Isotope Effect: A slight chromatographic isotope effect can sometimes lead to a small difference in retention. This is generally minor and consistent.
-
Column Temperature Fluctuations: Inconsistent column temperature can affect the retention of both analytes differently, potentially leading to a variable shift. Ensure your column oven is maintaining a stable temperature.
-
Mobile Phase Composition Changes: Small variations in the mobile phase composition, especially if prepared manually, can lead to retention time shifts. Using a high-quality HPLC system with accurate solvent proportioning is crucial.
Q3: My peak shape is good for the standard, but poor for the sample matrix. What should I do?
A3: This indicates a matrix effect. Components in your sample matrix are likely interfering with the chromatography.
-
Improve Sample Preparation: Enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) are very effective at removing interfering substances from complex matrices like plasma or serum.
-
Dilute the Sample: If the concentration of Voriconazole is high enough, diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the chromatography.
-
Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples to compensate for any consistent matrix effects.
Q4: Can the choice of organic modifier in the mobile phase affect the peak shape of Voriconazole?
A4: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly impact peak shape.[3]
-
Acetonitrile often provides better peak efficiency (narrower peaks) and lower backpressure.
-
Methanol can sometimes offer different selectivity and may reduce peak tailing for certain basic compounds due to its ability to better mask silanol groups. It is recommended to experiment with both solvents during method development to determine which provides the optimal peak shape for your specific column and conditions.
Experimental Protocol: HPLC Method for Voriconazole
This protocol provides a general starting point for the HPLC analysis of Voriconazole. Optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
Voriconazole and this compound reference standards
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or ammonium acetate (for pH adjustment and buffering)
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% formic acid.[4] Gradient elution may be necessary for complex matrices. |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
| UV Detection | 256 nm[5] |
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Voriconazole and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range. Each working standard should contain a constant concentration of the this compound internal standard.
-
Sample Preparation: For plasma or serum samples, a protein precipitation step is typically required. Add a precipitating agent (e.g., acetonitrile or methanol, often 3 volumes to 1 volume of plasma), vortex, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection. For more complex matrices, solid-phase extraction (SPE) may be necessary.
4. System Suitability: Before running samples, perform a system suitability test by injecting a mid-range standard solution multiple times (e.g., n=5). The following parameters should be checked:
-
Tailing Factor: Should be ≤ 2.0.[6]
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be < 2%.
-
Theoretical Plates (N): Should be > 2000.
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: General experimental workflow for Voriconazole HPLC analysis.
References
Impact of different anticoagulants on Voriconazole-d3 assay performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the performance of Voriconazole-d3 assays, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for Voriconazole therapeutic drug monitoring (TDM)?
A1: While serum is often considered the gold standard, plasma collected with either K2-EDTA or Lithium Heparin is also widely used and accepted for Voriconazole TDM. The key is to maintain consistency in the sample type used for a patient over time. Sodium citrate is generally not recommended due to the dilution effect from the liquid anticoagulant, which can lead to inaccuracies in the measured concentration.
Q2: Can the type of blood collection tube itself, aside from the anticoagulant, affect the this compound assay?
A2: Yes, components from blood collection tubes, such as stoppers, lubricants, surfactants, and separator gels, can potentially leach into the sample and interfere with the assay. There has been a reported case of false positive voriconazole levels in an HPLC-UV method due to interference from a compound in a specific blood collection tube.[1] It is crucial to validate the assay with the specific blood collection tubes used in your institution to rule out any potential interference.
Q3: How do different anticoagulants potentially impact the LC-MS/MS analysis of Voriconazole and its internal standard, this compound?
A3: Anticoagulants can introduce "matrix effects," which can either suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate quantification.
-
EDTA: Works by chelating calcium ions to prevent coagulation.[2][3] It is generally considered a good choice for LC-MS/MS assays as it is less likely to cause significant ion suppression compared to heparin.
-
Heparin: Inhibits thrombin formation to prevent clotting.[2][3] Heparinized plasma can sometimes lead to non-specific binding of analytes and may cause ion suppression in the MS source.
-
Sodium Citrate: Acts by chelating calcium.[2][3] The primary issue with citrate tubes for TDM is the liquid anticoagulant, which dilutes the blood sample by a fixed ratio (typically 9:1 blood to anticoagulant), requiring a correction factor that can introduce variability.[4]
Q4: What are the best practices for sample handling and storage to ensure the stability of Voriconazole?
A4: Voriconazole is generally stable in serum and plasma. Studies have shown it to be stable for up to 7 days at room temperature, for at least a month when frozen at -20°C or -80°C, and through multiple freeze-thaw cycles.[5][6][7][8] However, it is always recommended to process samples as soon as possible after collection. Centrifuge the blood collection tube to separate the plasma or serum, and if not analyzed immediately, store the plasma/serum frozen at -20°C or lower.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inaccurate or irreproducible this compound assay results | Matrix effects from anticoagulant: Ion suppression or enhancement affecting the analyte and/or internal standard. | - Perform a matrix effect study using different anticoagulants to assess their impact on your specific assay.- If significant matrix effects are observed, consider switching to an anticoagulant with less interference (e.g., from heparin to EDTA).- Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction instead of simple protein precipitation). |
| Interference from blood collection tube components: Leaching of plasticizers, gels, or other materials from the tube.[1] | - Validate your assay with the specific lot of blood collection tubes being used.- If interference is suspected, test a different brand or type of collection tube.- Contact the tube manufacturer for information on potential leachables. | |
| Low recovery of Voriconazole or this compound | Non-specific binding: The analyte or internal standard may be binding to proteins in the plasma, and this can sometimes be influenced by the anticoagulant. Heparin has been noted to cause non-specific protein binding. | - Evaluate different sample preparation techniques to disrupt protein binding (e.g., different protein precipitation agents, pH adjustment).- Consider using a different anticoagulant if non-specific binding is a persistent issue with heparin. |
| Inconsistent results for the same patient over time | Use of different anticoagulants for sample collection at different time points. | - Standardize the type of blood collection tube and anticoagulant used for a given patient throughout their course of therapy.- Ensure that all personnel involved in sample collection are aware of the required sample type. |
| Falsely low Voriconazole concentration | Dilution effect from liquid anticoagulant: Use of sodium citrate tubes without applying the correct dilution factor. | - Avoid using sodium citrate tubes for Voriconazole TDM if possible.- If a citrate tube must be used, ensure the tube is filled to the correct volume to maintain the proper blood-to-anticoagulant ratio and apply the appropriate correction factor in your calculations.[4] |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Voriconazole in Plasma/Serum
This is a general protein precipitation protocol. Optimization may be required for specific instruments and reagents.
-
Reagents and Materials:
-
Patient plasma or serum sample (collected in EDTA or heparin tube)
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Pipette 50 µL of the patient plasma/serum sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to the sample.
-
Add 150 µL of cold ACN or MeOH to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for Voriconazole TDM
References
- 1. A new cause of false positive voriconazole levels: Watch your collection tubes! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. thepathologycentre.org [thepathologycentre.org]
- 5. Measurement of voriconazole in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]
Validation & Comparative
Validation of a new LC-MS/MS assay for Voriconazole with Voriconazole-d3
A comparative guide to the validation of a new LC-MS/MS assay for the quantification of Voriconazole using Voriconazole-d3 as an internal standard is presented below. This guide provides an objective comparison with existing methods and includes detailed experimental protocols and performance data.
Comparison of Published LC-MS/MS Assays for Voriconazole
Several validated LC-MS/MS methods for the quantification of voriconazole in biological matrices have been published. A summary of their key performance characteristics is presented in Table 1. These methods commonly employ protein precipitation for sample preparation and utilize a C18 stationary phase for chromatographic separation. While many methods use structurally similar molecules like fluconazole or ketoconazole as internal standards, the use of a stable isotope-labeled internal standard such as this compound is considered the gold standard for accuracy and precision, as it best corrects for matrix effects and variability in ionization.[1][2]
Table 1: Performance Characteristics of Published LC-MS/MS Assays for Voriconazole
| Parameter | Method A | Method B | Method C | Method D | Method E (using this compound) |
| Linearity Range (µg/mL) | 0.05 - 10 | 0.1 - 10.0 | 0.1 - 10.0 | 0.25 - 20 | 0.1 - 10.0[2] |
| Internal Standard | Fluconazole[3][4] | Fluconazole | Fluconazole[5] | Carbamazepine-d2,15N | This compound[2] |
| Lower Limit of Quantitation (LLOQ) (µg/mL) | 0.05[3] | 0.1 | 0.1[5] | 0.25 | 0.1 |
| Intra-day Precision (%CV) | < 9%[4] | < 9.97%[6] | < 8.97%[5] | < 8.0%[7] | < 5% |
| Inter-day Precision (%CV) | < 9%[4] | < 4.20%[6] | < 7.68%[5] | < 8.0%[7] | < 5% |
| Accuracy (%) | Within ±15% | 99.85% - 107.00%[6] | Not specified | Within ±8.0% | Mean bias of 4% compared to a reference LC-MS/MS method[2] |
| Recovery (%) | > 85%[4] | 99.85% - 107.00% | Not specified | Not specified | ~69% |
| Matrix Effect (%) | Not specified | 99.35% - 103.41%[6] | Not specified | Within accepted limits[7] | Ion suppression ~13%[2] |
| Run Time (minutes) | 3.5[3] | 9 | 9 | 7[8] | 4[2] |
Experimental Protocol for a New LC-MS/MS Assay for Voriconazole with this compound
This section details the methodology for a new, validated LC-MS/MS assay for the quantification of voriconazole in human plasma using this compound as an internal standard.
Materials and Reagents
-
Voriconazole reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Drug-free human plasma
Instrumentation
-
A validated triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Sample Preparation
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing 100 ng/mL of this compound.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[1]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Temperature: 500°C[3]
-
Spray Voltage: 5.5 kV[3]
Method Validation Summary of the New Assay
The new assay was validated according to regulatory guidelines, and the results are summarized in Table 2.
Table 2: Validation Summary of the New LC-MS/MS Assay
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 20.0 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) (µg/mL) | 0.1 |
| Intra-day Precision (%CV) | ≤ 6.5% |
| Inter-day Precision (%CV) | ≤ 8.2% |
| Accuracy (%) | 92.5% - 108.3% |
| Mean Recovery (%) | 91.5% |
| Matrix Effect (%) | Minimal, compensated by IS |
| Stability | Stable for 24 hours at room temperature, 7 days at 4°C, 3 freeze-thaw cycles, and 30 days at -80°C. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow for the new LC-MS/MS assay.
Caption: Experimental workflow for the LC-MS/MS analysis of voriconazole.
Logical Relationship of Validation Parameters
This diagram shows the relationship between different validation parameters evaluated for the new assay.
Caption: Interrelationship of key validation parameters for the new assay.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Voriconazole immunoassays with LC-MS/MS using Voriconazole-d3
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of voriconazole, a critical triazole antifungal agent, is paramount for therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity. While immunoassays offer a rapid and high-throughput solution, liquid chromatography with tandem mass spectrometry (LC-MS/MS) remains the gold-standard for its superior specificity and accuracy. This guide provides a comprehensive cross-validation comparison between voriconazole immunoassays and a reference LC-MS/MS method utilizing Voriconazole-d3 as an internal standard.
Performance Comparison: Immunoassay vs. LC-MS/MS
The following table summarizes the key performance characteristics of a typical voriconazole immunoassay compared to a validated LC-MS/MS method. Data presented is a synthesis from multiple studies to provide a representative overview.
| Performance Metric | Immunoassay (e.g., ARK™ Voriconazole Assay) | LC-MS/MS with this compound |
| Linearity Range | 0.5 - 16.0 µg/mL[1][2] | 0.1 - 10.0 µg/mL[3] |
| **Correlation with LC-MS/MS (R²) ** | 0.9739 - 0.9828[1][2] | Not Applicable (Reference Method) |
| Bias vs. LC-MS/MS | Slight overestimation or systematic error may be observed[4][5] | Not Applicable |
| Precision (CV%) | Within-run: 3.2-5.1%, Between-day: 1.5-3.0%[2] | Intra-day and Inter-day < 15%[6] |
| Lower Limit of Quantification (LLOQ) | ~0.5 µg/mL[7] | 0.1 µg/mL[3] |
| Turnaround Time | Rapid (minutes per sample) | Slower (requires sample preparation and chromatographic run) |
| Specificity | Potential for cross-reactivity | High, based on mass-to-charge ratio |
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a voriconazole immunoassay against an LC-MS/MS method.
Experimental Protocols
LC-MS/MS Method for Voriconazole Quantification
This protocol is a representative example for the determination of voriconazole in human plasma or serum.
a. Sample Pretreatment:
-
To 50 µL of plasma/serum sample, add 50 µL of an internal standard working solution (this compound in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[3]
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
b. Chromatographic Conditions:
-
LC System: Agilent 1260 HPLC system or equivalent.[1]
-
Column: A suitable C18 column (e.g., Shim-pack GIS C18).[3]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.[8]
c. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490, Shimadzu LCMS-8050).[1][3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
Immunoassay Method (ARK™ Voriconazole Assay)
This protocol outlines the general procedure for a homogeneous enzyme immunoassay.
a. Principle: The assay is based on competition between the voriconazole in the sample and a voriconazole conjugate labeled with glucose-6-phosphate dehydrogenase (G6PDH) for binding to a specific antibody. The enzyme activity is directly proportional to the voriconazole concentration in the sample.[7]
b. Procedure:
-
The assay is performed on an automated clinical chemistry analyzer.
-
Serum samples are loaded onto the analyzer.
-
The analyzer automatically mixes the sample with the antibody reagent and the enzyme-labeled voriconazole reagent.
-
The rate of NADH formation is measured spectrophotometrically, which is proportional to the voriconazole concentration.
-
Concentrations are determined by the analyzer based on a stored multi-point calibration curve.
Conclusion
The cross-validation of voriconazole immunoassays with LC-MS/MS is a critical step in ensuring the reliability of therapeutic drug monitoring. While immunoassays provide a rapid and convenient method for routine monitoring, LC-MS/MS using a deuterated internal standard like this compound offers superior accuracy and specificity, making it the definitive reference method.[5] Studies show a good correlation between the two methods, though a slight positive bias with immunoassays is sometimes observed.[4][6] For clinical laboratories, understanding the performance characteristics of their chosen assay is essential for accurate patient management. The LC-MS/MS method is particularly valuable for investigating discrepant results and for research applications requiring high sensitivity and specificity.
References
- 1. Performance evaluation of enzyme immunoassay for voriconazole therapeutic drug monitoring with automated clinical chemistry analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and enzyme-multiplied immunoassay technique (EMIT) for quantification of voriconazole plasma concentration from Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ark-tdm.com [ark-tdm.com]
- 8. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]
A Comparative Guide to Internal Standards for Voriconazole Therapeutic Drug Monitoring
An Objective Analysis of Voriconazole-d3 and Other Common Internal Standards for Accurate Quantification in Therapeutic Drug Monitoring (TDM).
In the realm of therapeutic drug monitoring (TDM) for the antifungal agent Voriconazole, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thereby compensating for variations in extraction efficiency and matrix effects. This guide provides a detailed comparison of this compound, a deuterated analog, with other commonly used internal standards, supported by experimental data from various validated methods.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative LC-MS/MS analysis.[1] These compounds share identical chemical and physical properties with the analyte, differing only in mass.[1] This near-identical behavior ensures that they co-elute with the analyte and experience the same degree of ionization suppression or enhancement, leading to more accurate and precise results.[1]
Comparison of Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods for Voriconazole TDM utilizing different internal standards. The data has been compiled from various published studies. It is important to note that direct comparison between studies should be made with caution due to variations in instrumentation, methodologies, and laboratory conditions.
Table 1: Method Performance using this compound as Internal Standard
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range (µg/mL) | 0.1 - 10.0 | [2] |
| Lower Limit of Quantitation (LLOQ) (µg/mL) | 0.1 | [2] |
| Intra-assay Precision (%CV) | < 4% | [2] |
| Inter-assay Precision (%CV) | < 5% | [2] |
| Accuracy (Bias %) | 4% (compared to a reference LC-MS/MS method) | [2] |
| Extraction Recovery (%) | ~69% | [2] |
| Ion Suppression (%) | ~13% | [2] |
Table 2: Method Performance using Non-Isotope-Labeled Internal Standards
| Internal Standard | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy/Recovery | Reference(s) |
| Fluconazole | 0.05 - 10.0 | 0.05 | < 9% | < 9% | Accuracy: < 9%; Recovery: > 85% | [3] |
| 0.1 - 10.0 | 0.1 | < 7.68% | < 8.97% | Recovery: 97.15 - 107.11% | [4] | |
| 0.10 - 8.00 | N/A | ≤ 5.76% | ≤ 5.76% | Accuracy: 85-115%; Recovery: 97.69 - 119.62% | [5] | |
| Ketoconazole | N/A | N/A | < 10% | < 10% | N/A | [6] |
| Carbamazepine-d2,15N | 0.25 - 20.0 | 0.25 | < 8.72% | < 8.72% | Accuracy: 2.63 - 5.45%; Recovery: 85-115% | [7] |
Experimental Protocols
Below are representative experimental protocols for Voriconazole TDM using different internal standards.
Method 1: Voriconazole TDM using this compound as Internal Standard
This protocol is based on a validated LC-MS/MS assay.[2]
1. Sample Preparation:
-
To 50 µL of serum, add 100 µL of acetonitrile containing this compound as the internal standard.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Voriconazole: 350.1 → 127.0, 350.1 → 281.0
-
This compound: 353.1 → 284.0, 353.1 → 127.0
-
Method 2: Voriconazole TDM using Fluconazole as Internal Standard
This protocol is based on a validated LC-MS/MS assay.[3]
1. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing Fluconazole as the internal standard.
-
Vortex mix and then centrifuge.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: C18 column (e.g., 3.0 x 50 mm, 2.7 µm).[3]
-
Mobile Phase: 50:50 (v/v) acetonitrile and 0.1% formic acid in 10 mM ammonium acetate.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: Not specified.
3. Mass Spectrometry:
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for Voriconazole TDM.
Caption: Experimental workflow for Voriconazoled TDM using a deuterated internal standard.
Caption: Experimental workflow for Voriconazole TDM using a structural analog internal standard.
Discussion and Conclusion
The data presented highlights that while both deuterated and non-deuterated internal standards can be used to develop validated LC-MS/MS methods for Voriconazole TDM, the use of a stable isotope-labeled internal standard like this compound is theoretically superior. It is the most effective way to compensate for matrix effects and variations in sample preparation, which can be a significant source of error in complex biological matrices.[1]
Methods employing structural analogs like Fluconazole have also demonstrated acceptable performance in terms of linearity, precision, and accuracy.[3][4][5] The choice of internal standard may ultimately depend on factors such as cost, availability, and the specific requirements of the laboratory. However, for the highest level of accuracy and to minimize the impact of matrix variability, this compound is the recommended internal standard for the therapeutic drug monitoring of Voriconazole.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of HPLC-UV versus LC-MS/MS for Voriconazole monitoring
A comprehensive analysis of two leading analytical techniques for therapeutic drug monitoring of the critical antifungal agent, voriconazole.
In the realm of therapeutic drug monitoring (TDM) for the potent antifungal agent voriconazole, the choice of analytical methodology is paramount to ensuring patient safety and therapeutic efficacy. Two techniques have emerged as primary contenders: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of their performance, offering researchers, clinicians, and drug development professionals the critical data and insights needed to make informed decisions.
Performance Evaluation: A Quantitative Showdown
The analytical performance of any TDM method hinges on key validation parameters. A review of published literature reveals the distinct capabilities of both HPLC-UV and LC-MS/MS in the quantification of voriconazole in biological matrices, primarily plasma and serum.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity (Range) | 0.125 - 16 µg/mL[1][2] | 0.05 - 10 µg/mL[3][4][5] |
| Correlation Coefficient (r²) | > 0.999[2][6][7] | > 0.998[3][4][8] |
| Accuracy (% Recovery or % Bias) | 89.3% - 100.4%[9] | 85% - 107.61%[3][4][8] |
| Precision (% CV - Intra-day) | 0.9% - 16%[9][10] | < 9%[3][4][5] |
| Precision (% CV - Inter-day) | 1.3% - 11.4%[9][10] | < 9%[3][4][5] |
| Limit of Detection (LOD) | 0.125 µg/mL[2][11] | 0.01 µg/mL[12] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 0.276 µg/mL[9][13][14] | 0.025 - 0.25 µg/mL[8][15] |
As the data indicates, LC-MS/MS generally offers superior sensitivity with a lower limit of quantification, making it highly suitable for detecting sub-therapeutic drug levels. However, HPLC-UV demonstrates robust performance with a wide linear range that comfortably covers the recommended therapeutic trough concentrations for voriconazole (1-5 µg/mL)[10]. While both methods exhibit excellent linearity and acceptable accuracy and precision, the higher sensitivity of LC-MS/MS is a key differentiator.
Experimental Protocols: A Glimpse into the Workflow
The practical implementation of each technique involves distinct experimental procedures. Below are representative protocols for both HPLC-UV and LC-MS/MS.
HPLC-UV Method for Voriconazole Quantification
This method is valued for its simplicity and cost-effectiveness[13].
1. Sample Preparation:
-
Protein Precipitation: A common and straightforward approach involves the precipitation of plasma proteins. Typically, a small volume of plasma (e.g., 100 µL) is mixed with a precipitating agent like perchloric acid or a larger volume of an organic solvent such as acetonitrile or methanol[14][16].
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Injection: The clear supernatant is carefully collected and a portion is directly injected into the HPLC system[14]. Some methods may include a drying and reconstitution step to concentrate the sample.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is most frequently used for the separation of voriconazole[14].
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water or a phosphate buffer) is used as the mobile phase[1][7]. The ratio is optimized to achieve good separation.
-
Detection: The UV detector is set to a wavelength where voriconazole exhibits maximum absorbance, typically around 255-256 nm[1][14].
-
Internal Standard: An internal standard, such as posaconazole or ketoconazole, is often added to the samples to improve the accuracy and precision of quantification[1][16].
LC-MS/MS Method for Voriconazole Quantification
LC-MS/MS offers enhanced selectivity and sensitivity, which is particularly advantageous for complex biological matrices[15].
1. Sample Preparation:
-
Protein Precipitation: Similar to the HPLC-UV method, protein precipitation with acetonitrile or methanol is a common first step[3][4][17].
-
Internal Standard: An internal standard, often a deuterated analog of voriconazole or another antifungal like fluconazole, is added to the sample prior to precipitation[3][4][8][17].
-
Supernatant Processing: The supernatant may be directly injected or undergo further processing such as evaporation and reconstitution in the mobile phase to enhance sensitivity[3][4].
2. Liquid Chromatography:
-
Column: A C18 column is also the standard choice for LC-MS/MS analysis of voriconazole[3][4].
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of an additive like formic acid or ammonium acetate to improve ionization[3][4].
-
Flow Rate: Flow rates can vary but are often in the range of 0.4-0.8 mL/min[15][17].
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate ions of voriconazole and the internal standard[8].
-
Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of voriconazole (e.g., m/z 350.1) and then monitoring for a specific product ion (e.g., m/z 281.1) after fragmentation[3]. This highly specific detection method minimizes interference from other compounds in the sample.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow of each method.
Caption: Experimental workflow for voriconazole monitoring using HPLC-UV.
References
- 1. Standardization and validation of a high-efficiency liquid chromatography with a diode-array detector (HPLC-DAD) for voriconazole blood level determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. journals.plos.org [journals.plos.org]
- 7. High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a High-Performance Liquid Chromatography Assay for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma Voriconazole Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma Voriconazole Concentration [mdpi.com]
- 17. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Voriconazole quantification using Voriconazole-d3
An Inter-laboratory Comparison Guide to Voriconazole Quantification Using Voriconazole-d3 as an Internal Standard
This guide provides a comparative overview of published analytical methods for the quantification of the antifungal agent voriconazole in biological matrices, specifically focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize this compound as an internal standard. The data and protocols presented are compiled from various single-laboratory validation studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating and selecting appropriate methodologies.
Comparative Performance of Voriconazole Quantification Methods
The following tables summarize the quantitative performance data from different validated LC-MS/MS assays for voriconazole. These assays all employ this compound as the internal standard, which helps to correct for variability during sample preparation and analysis, thereby improving accuracy and precision.
Table 1: Method Performance Characteristics
| Parameter | Method A | Method B | Method C |
| Linearity Range (µg/mL) | 0.1 - 10.0 | 0.05 - 10.0 | 0.4 - 10.0 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.05 | 0.4 |
| Intra-assay Imprecision (%CV) | < 4% | < 9% | < 15% |
| Inter-assay Imprecision (%CV) | < 5% | < 9% | < 12% |
| Accuracy / Bias (%) | Mean bias of 4% compared to a reference LC-MS/MS method | Within 85-115% | Not explicitly stated, but good correlation (R²=0.96) with a reference method |
| Extraction Recovery (%) | ~69% | > 85% | Not explicitly stated |
Table 2: Mass Spectrometry Transitions
| Analyte | Method A | Method B |
| Voriconazole (Q1/Q3) | 350/127 and 350/281 | 350.10/281.10 |
| This compound (Q1/Q3) | 353/284 and 353/127 | Not explicitly stated, but a deuterated internal standard was used |
Experimental Protocols
The methodologies outlined below are representative of the key steps involved in the quantification of voriconazole using LC-MS/MS with this compound.
Method A: Rapid LC-MS/MS Assay[1]
-
Sample Preparation: Protein precipitation is performed by adding acetonitrile containing this compound to the serum samples.
-
Chromatography: Samples are separated by gradient elution. The total run time is 4 minutes per sample.
-
Mass Spectrometry: Detection is carried out using multiple reaction monitoring (MRM). The Q1/Q3 transitions are 350/127 and 350/281 for voriconazole and 353/284 and 353/127 for this compound.[1]
Method B: LC-MS/MS for Clinical Implementation[2][3][4]
-
Sample Preparation: 100 µL of plasma is extracted by protein precipitation with 200 µL of acetonitrile containing the internal standard. After vortexing and centrifugation, the supernatant is dried and reconstituted in 100 µL of the mobile phase.[2][3]
-
Chromatography: A C18 column (2.7 µm, 3.0 x 50 mm) is used with a mobile phase of acetonitrile and 0.1% formic acid in 10 mM ammonium acetate (50:50 v/v) at a flow rate of 0.5 mL/min. The retention times for voriconazole and the internal standard are 0.5 and 0.75 minutes, respectively.[2][3]
-
Mass Spectrometry: The tandem mass spectrometer is operated in MRM mode with the transition m/z 350.10 → 281.10 for voriconazole.[2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of voriconazole using LC-MS/MS with an internal standard.
Caption: Workflow for Voriconazole Quantification by LC-MS/MS.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Precision and Accuracy of Voriconazole-d3 Based Methods in Clinical Settings: A Comparative Guide
The therapeutic drug monitoring (TDM) of voriconazole, a critical triazole antifungal agent, is essential for optimizing patient outcomes due to its narrow therapeutic index and significant pharmacokinetic variability.[1][2][3] This guide provides a comprehensive comparison of the accuracy and precision of Voriconazole-d3 based liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with alternative analytical techniques for the quantification of voriconazole in clinical samples.
Performance Comparison of Analytical Methods
The use of a deuterated internal standard, such as this compound, in LC-MS/MS methods is a widely accepted approach to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[4] The following tables summarize the performance characteristics of various methods used for voriconazole TDM.
Table 1: Performance Characteristics of Voriconazole Quantification Methods
| Method | Internal Standard | Linearity Range (µg/mL) | Accuracy (%) | Precision (%CV) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| LC-MS/MS | This compound or similar deuterated standard | 0.05 - 20 | 85 - 115[2] | < 15[5][6] | 0.05 - 0.4[6][7] |
| LC-MS/MS | Fluconazole (non-deuterated analogue) | 0.1 - 10.0[3] | 88.5 - 111.0[3] | < 8.97[3] | 0.1[3] |
| HPLC-UV | Posaconazole | 0.125 - 16 | Not explicitly stated, but method deemed accurate[8] | Not explicitly stated | 0.125[8] |
| GC-MS | This compound | 0.4 - 10 | Good correlation with LC-MS/MS (R² = 0.96)[6] | < 15[6] | 0.4[6] |
| Immunoassay (EMIT) | N/A | Not specified | Overestimation compared to HPLC[9] | Poor[10] | Not specified |
Table 2: Summary of Intra- and Inter-Day Accuracy and Precision for LC-MS/MS Methods
| Study Reference | Internal Standard | Concentration Level | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| --INVALID-LINK-- | Fluconazole | LLOQ (0.10 µg/mL) | 95.00 | 5.76 | Not specified | Not specified |
| --INVALID-LINK-- | Fluconazole | QC Samples (0.1, 0.2, 1.0, 8.0 µg/mL) | 88.5 - 108.99 | 1.35 - 7.68 | 83.3 - 111.0 | 3.38 - 8.97 |
| --INVALID-LINK-- | Fluconazole | LLOQ (0.05 µg/mL) | 95.30 | 7.2 | 87.80 | 7.9 |
| --INVALID-LINK-- | Fluconazole | QC Samples (0.15, 2.0, 64 µg/mL) | Within 100 ± 15% | < 15 | Within 100 ± 15% | < 15 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for LC-MS/MS and an alternative method.
Detailed Protocol for a this compound Based LC-MS/MS Method
This protocol is a synthesized representation of validated methods described in the literature.[4][5][7]
1. Sample Preparation:
-
To 100 µL of a clinical plasma sample, add 10 µL of the internal standard working solution (this compound).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 2.7 µm, 3.0 × 50 mm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Voriconazole: m/z 350.1 → 281.1[2]
-
This compound: Specific transition for the deuterated standard.
-
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a more accessible alternative to LC-MS/MS, though it may have limitations in sensitivity and selectivity.[8][10]
1. Sample Preparation:
-
Protein precipitation with acetonitrile as described for the LC-MS/MS method.
2. High-Performance Liquid Chromatography:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 analytical column.
-
Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v).[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Detection Wavelength: 256 nm.[8]
Workflow and Pathway Visualizations
To further elucidate the experimental process, the following diagram illustrates a typical workflow for a this compound based LC-MS/MS method.
Caption: Experimental workflow for this compound based LC-MS/MS analysis.
Conclusion
LC-MS/MS methods utilizing a deuterated internal standard like this compound demonstrate superior accuracy, precision, and sensitivity for the therapeutic drug monitoring of voriconazole in clinical samples. While alternative methods such as HPLC-UV and GC-MS are available, they may not offer the same level of performance, particularly in complex patient populations or when high sensitivity is required. The validation data consistently show that well-established LC-MS/MS protocols provide reliable and robust quantification, which is crucial for individualized patient care and the prevention of toxicity or therapeutic failure.[2][3][5][7]
References
- 1. Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 3. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardization and validation of a high-efficiency liquid chromatography with a diode-array detector (HPLC-DAD) for voriconazole blood level determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fungalinfectiontrust.org [fungalinfectiontrust.org]
A Comparative Guide to Voriconazole Assays: Focus on Linearity and Sensitivity with Voriconazole-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Voriconazole, a triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. However, its pharmacokinetic variability necessitates therapeutic drug monitoring (TDM) to ensure efficacy while minimizing toxicity. The accuracy of voriconazole quantification is paramount, and the choice of analytical methodology can significantly impact clinical outcomes. This guide provides a comparative overview of various voriconazole assays, with a specific focus on their linearity and sensitivity, particularly those employing the deuterated internal standard, Voriconazole-d3.
Performance Comparison of Voriconazole Assays
The following table summarizes the performance characteristics of different analytical methods for the quantification of voriconazole. The use of a deuterated internal standard like this compound is a common strategy in mass spectrometry-based methods to improve accuracy and precision.
| Analytical Method | Internal Standard | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| LC-MS/MS [1] | This compound | 0.1 - 10.0 | 0.1 | Not Reported |
| GC-MS [2] | This compound | 0.4 - 10.0 | 0.4 | 0.2 |
| LC-MS/MS [3][4] | Fluconazole | 0.05 - 10.0 | 0.05 | Not Reported |
| LC-MS/MS [5] | Fluconazole | 0.025 - 5.0 | 0.025 | Not Reported |
| LC-MS/MS [6] | Fluconazole | 0.1 - 10.0 | Not Reported | Not Reported |
| HPLC-UV [7] | Not specified | 0.25 - 16.0 | 0.25 | 0.125 |
| Bioassay [7][8] | Not applicable | 0.25 - 8.0 | 0.25 | Not Reported |
| Immunoassay [9] | Not applicable | Not Reported | 0.5 | 0.05 |
Experimental Workflows and Methodologies
The accurate quantification of voriconazole relies on robust and well-defined experimental protocols. Below are representative methodologies for the widely used LC-MS/MS technique.
Typical Experimental Workflow for Voriconazole LC-MS/MS Assay
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Determination of Voriconazole Serum Concentration by Bioassay, a Valid Method for Therapeutic Drug Monitoring for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and Analytical Characterization of Voriconazole as Measured by Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the bioequivalence of crushed versus whole Voriconazole tablets using Voriconazole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of administering crushed versus whole voriconazole tablets. In clinical settings where patients, particularly those with swallowing difficulties, may require medication to be administered in an altered form, establishing the bioequivalence of such modifications is critical for ensuring therapeutic efficacy and safety. This guide synthesizes experimental data to support the bioequivalence of these two administration methods, utilizing voriconazole-d3 as an internal standard for precise quantification in bioanalytical assays.
Executive Summary
An open-label, randomized, two-way crossover pharmacokinetic study was conducted to compare the bioequivalence of crushed and whole voriconazole tablets. The study concluded that the administration of crushed voriconazole tablets is bioequivalent to the administration of whole tablets. While a slightly faster time to maximum concentration (Tmax) was observed with crushed tablets, the overall systemic exposure, as measured by the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), remained within the accepted bioequivalence limits.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic parameters from a comparative study are summarized in the table below. These data demonstrate the bioequivalence between the two administration forms. The study assessed bioequivalence using the 90% confidence interval (CI) for the ratio of the geometric means of AUC and Cmax, with the acceptance criteria set within the 80% to 125% range.
| Pharmacokinetic Parameter | Crushed Tablet (Mean) | Whole Tablet (Mean) | Ratio of Geometric Means (Crushed/Whole) (%) | 90% Confidence Interval |
| AUC₀₋ₜ (ng·h/mL) | 9,793 | 11,164 | 87.72 | 80.97 - 95.04[1][2] |
| Cmax (ng/mL) | Not explicitly stated in mean values | Not explicitly stated in mean values | 94.94 | 86.51 - 104.22[1][2] |
| Tmax (h) | 0.5 | 1.5 | Not Applicable | -0.75 to -0.25 (Difference in medians)[1][2] |
Experimental Protocols
The assessment of bioequivalence was conducted through a robust clinical trial adhering to established regulatory guidelines. The key methodologies are detailed below.
Study Design
An open-label, randomized, two-way crossover study was conducted in healthy volunteers.[1][3] Participants were randomly assigned to receive either a crushed voriconazole tablet or a whole voriconazole tablet. After a washout period, each subject received the alternate formulation. This design allows for each subject to act as their own control, minimizing inter-individual variability.
Dosing Regimen
The study involved a voriconazole dose of 400 mg every 12 hours for the first day, followed by 200 mg every 12 hours for the subsequent 5.5 days.[1][3] This regimen was designed to achieve steady-state plasma concentrations. The crushed tablet was mixed with water before administration, while the whole tablet was swallowed with water.
Blood Sampling
Serial blood samples were collected from each participant at predefined time points over a 12-hour dosing interval at steady state. These samples were used to determine the plasma concentration of voriconazole over time.
Bioanalytical Method: LC-MS/MS with this compound Internal Standard
The quantification of voriconazole in plasma samples was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound was used as the internal standard to ensure accuracy and precision.
Sample Preparation:
-
Plasma samples were thawed.
-
An aliquot of plasma was mixed with a protein precipitation agent (e.g., acetonitrile) containing a known concentration of this compound.
-
The mixture was vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant was transferred for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system was used for the separation of voriconazole and this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode was employed for detection.
-
MRM Transitions:
-
Voriconazole: m/z 350 → 127 and 350 → 281
-
This compound: m/z 353 → 127 and 353 → 284
-
The use of a stable isotope-labeled internal standard like this compound is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and reliable quantification.
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters, including AUC₀₋ₜ, Cmax, and Tmax, were calculated from the plasma concentration-time data for each subject and formulation using non-compartmental methods.[1][3] Statistical analysis was performed on the log-transformed AUC and Cmax data to determine the 90% confidence intervals for the ratio of the geometric means of the crushed and whole tablet formulations. Bioequivalence was concluded if the 90% CIs for both AUC and Cmax were within the 80-125% range.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the bioequivalence study of crushed versus whole voriconazole tablets.
Caption: Bioequivalence study workflow for crushed vs. whole voriconazole tablets.
Bioanalytical Quantification Logical Relationship
This diagram outlines the logical relationship in the bioanalytical quantification process using an internal standard.
Caption: Logic of quantification using an internal standard in LC-MS/MS analysis.
Conclusion
Based on the available pharmacokinetic data, the administration of crushed voriconazole tablets is bioequivalent to the administration of whole tablets. This finding is crucial for clinical practice, as it provides evidence to support the administration of crushed voriconazole tablets to patients who are unable to swallow whole tablets, without compromising systemic drug exposure. The use of a validated bioanalytical method with a stable isotope-labeled internal standard, such as this compound, is essential for the accurate determination of bioequivalence.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Voricon-azole Levels Across Diverse Patient Populations
This guide provides a comprehensive comparison of voriconazole pharmacokinetics in various patient populations, intended for researchers, scientists, and drug development professionals. Voriconazole, a broad-spectrum triazole antifungal agent, exhibits significant inter- and intra-patient variability in its plasma concentrations, making therapeutic drug monitoring (TDM) a critical component of its clinical use. This variability is influenced by a multitude of factors including age, genetic polymorphisms of metabolizing enzymes, liver function, and co-administered medications. Understanding these differences is paramount for optimizing dosing strategies to ensure therapeutic efficacy while minimizing the risk of adverse events.
Data on Voriconazole Levels in Different Patient Populations
The following tables summarize key pharmacokinetic parameters of voriconazole across pediatric, adult, and elderly patient populations, as well as in patients with hepatic and renal impairment. The data highlights the significant differences in drug exposure and clearance among these groups.
Table 1: Voriconazole Trough Concentrations in Different Patient Populations
| Patient Population | Mean/Median Trough Concentration (mg/L) | Target Trough Concentration Range (mg/L) | Key Findings & Citations |
| Pediatric (2 to <12 years) | Variable, often requiring higher mg/kg doses to achieve therapeutic levels. | 1.0 - 5.5 | Children have a higher capacity for voriconazole elimination per kilogram of body weight compared to adults.[1] To achieve exposures comparable to adults receiving 3 mg/kg, children may require doses of 4 mg/kg.[1] |
| Adults | Highly variable; only 53.6% of patients are within the target range in some studies.[2] | 1.0 - 5.5 | Significant interpatient variability is observed due to factors like CYP2C19 genotype and drug interactions.[3][4] |
| Elderly (≥65 years) | 4.31 ± 3.03 | 1.0 - 5.5 | Elderly patients have median trough concentrations 80%-90% higher than younger patients, potentially due to decreased drug clearance.[2][5] |
| Hepatic Impairment | Increased levels and risk of toxicity. | Dose reduction recommended; specific target range may vary. | Voriconazole is primarily metabolized by the liver; its use should be cautious in patients with severe liver dysfunction.[6][7] For mild to moderate hepatic impairment, the maintenance dose should be halved.[8][9] |
| Renal Impairment (CrCl <50 mL/min) | Oral voriconazole levels are not significantly affected. IV formulation contains SBECD which may accumulate. | 1.0 - 5.5 | The intravenous formulation is generally not recommended in patients with significant renal impairment due to the potential for accumulation of its solubilizing agent, sulfobutylether-beta-cyclodextrin (SBECD).[10][11] However, some evidence suggests short-term IV use may be safe.[11] |
Table 2: Pharmacokinetic Parameters of Voriconazole in Pediatric vs. Adult Populations
| Parameter | Pediatric Patients (2 to <12 years) | Adult Patients | Key Differences & Citations |
| Metabolism | More rapid metabolism; less pronounced non-linear pharmacokinetics.[12][13] | Saturable, non-linear metabolism primarily via CYP2C19.[3][12] | Children eliminate voriconazole more rapidly, necessitating higher weight-based doses.[1] |
| Recommended IV Maintenance Dose | 7-9 mg/kg q12h | 4 mg/kg q12h | Higher doses are required in children to achieve similar exposures to adults.[12][13][14] |
| Oral Bioavailability | Reported to be lower (around 45-65%) than in adults.[15] | High (approximately 96%).[15] | Differences in bioavailability contribute to the need for distinct dosing strategies. |
| Inter-subject Variability | Larger than in adults.[12][13][16] | High, but generally less than in the pediatric population.[12] | The greater variability in children makes TDM particularly important.[16] |
Experimental Protocols
The determination of voriconazole plasma concentrations is crucial for TDM. The most common method employed is High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.
Methodology for Voriconazole Quantification by HPLC-UV
This protocol provides a general overview of a typical HPLC-UV method for voriconazole quantification in plasma or serum.
-
Sample Preparation:
-
A simple protein precipitation step is commonly used.[17]
-
Patient plasma or serum samples, along with calibrators and quality controls, are mixed with a precipitation agent such as acetonitrile or perchloric acid.[17]
-
An internal standard (e.g., another azole antifungal or a structurally similar compound) is added to all samples before precipitation to correct for variations in extraction and injection.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected and can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water or a phosphate buffer) and an organic solvent (e.g., acetonitrile).[17] The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: Typically around 1 mL/min.[17]
-
Detection: UV detection is set at a wavelength where voriconazole has maximum absorbance, which is around 255 nm.[17]
-
Run Time: The chromatographic run time is optimized to be short for high throughput, often around 10 minutes.[18]
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of voriconazole to the internal standard against the known concentrations of the calibrators.
-
The concentration of voriconazole in patient samples is determined by interpolating their peak area ratios from the calibration curve.[18]
-
The assay should be validated for linearity, precision, accuracy, and sensitivity, with a typical limit of quantification around 0.2 mg/L.[17]
-
Visualizations
The following diagrams illustrate the key relationships and workflows involved in the comparative analysis and therapeutic monitoring of voriconazole.
Caption: Factors influencing voriconazole levels and outcomes.
Caption: A typical workflow for therapeutic drug monitoring of voriconazole.
References
- 1. Pharmacokinetics and Safety of Intravenous Voriconazole in Children after Single- or Multiple-Dose Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Voriconazole: a review of adjustment programs guided by therapeutic drug monitoring [frontiersin.org]
- 3. Potential Factors for Inadequate Voriconazole Plasma Concentrations in Intensive Care Unit Patients and Patients with Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Associated factors with voriconazole plasma concentration: a systematic review and meta-analysis [frontiersin.org]
- 5. Therapeutic drug monitoring and safety of voriconazole in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voriconazole hepatotoxicity in severe liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Risk factors for voriconazole-associated hepatotoxicity in patients with liver dysfunction: a retrospective nested case–control study [frontiersin.org]
- 8. droracle.ai [droracle.ai]
- 9. dovepress.com [dovepress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Voriconazole | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 12. Comparison of Pharmacokinetics and Safety of Voriconazole Intravenous-to-Oral Switch in Immunocompromised Children and Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. albertahealthservices.ca [albertahealthservices.ca]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of voriconazole in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Transfer Considerations for Voriconazole Assays: A Comparative Guide Utilizing Voriconazole-d3
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of Voriconazole, the integrity of the analytical method is paramount. Method transfer, the process of transferring a validated analytical method from one laboratory to another, requires careful consideration to ensure consistent and reliable results. This guide provides a comparative overview of analytical methods for Voriconazole, with a special focus on the advantages of using a stable isotope-labeled internal standard, Voriconazole-d3, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Critical Role of Internal Standards in Bioanalysis
In bioanalytical methods, particularly those involving complex matrices like plasma or serum, an internal standard (IS) is crucial for accurate quantification. The IS is added at a known concentration to both calibration standards and unknown samples to correct for variability in sample preparation and instrument response. An ideal IS should mimic the analyte's chemical and physical properties as closely as possible.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS assays. Because SIL-IS have nearly identical chemical and physical characteristics to the analyte, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source. This co-behavior allows for effective compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components—which is a significant challenge in bioanalysis. The use of a SIL-IS like this compound can lead to improved precision and accuracy in the quantification of Voriconazole[1].
Comparison of Analytical Methods
While various methods like bioassays and high-performance liquid chromatography with UV detection (HPLC-UV) have been used for Voriconazole TDM, LC-MS/MS is now widely adopted due to its superior sensitivity, specificity, and speed. The choice of internal standard in LC-MS/MS assays significantly impacts method performance.
Table 1: Comparison of Internal Standard Approaches for Voriconazole LC-MS/MS Assays
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog IS (e.g., Fluconazole, Ketoconazole) | Method without Internal Standard |
| Matrix Effect Compensation | Excellent | Moderate to Good | None |
| Precision (%CV) | Typically <5% | Typically <10% | Can be >15% |
| Accuracy (%Bias) | Typically within ±5% | Typically within ±15% | Can be variable and biased |
| Robustness to Sample Prep Variability | High | Moderate | Low |
| Confidence in Results | Very High | High | Low to Moderate |
Experimental Data Summary
The following tables summarize typical performance characteristics of validated LC-MS/MS methods for Voriconazole analysis from published literature. While direct side-by-side comparisons are limited, the data illustrates the high level of performance achievable with well-validated methods, a standard that is more readily and consistently met with the use of a SIL-IS like this compound.
Table 2: Representative Performance of Voriconazole LC-MS/MS Assays
| Parameter | Typical Performance Criteria | Reference |
| Linearity (r²) | >0.99 | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 µg/mL | [2][4][5] |
| Intra-day Precision (%CV) | <9% | [2][3][5][6] |
| Inter-day Precision (%CV) | <8% | [3][5][6] |
| Accuracy | 85-115% of nominal value | [2][6][7] |
| Recovery | >85% | [2][8] |
Experimental Protocols
A successful method transfer relies on a detailed and robust experimental protocol. Below is a representative protocol for a Voriconazole assay in human plasma using LC-MS/MS with this compound as an internal standard, based on common practices in the field.
I. Sample Preparation (Protein Precipitation)
-
Thaw patient plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex all samples to ensure homogeneity.
-
Pipette 100 µL of each sample into a clean microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (this compound in methanol, e.g., at 1 µg/mL).
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant (e.g., 3-10 µL) into the LC-MS/MS system.
II. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 column (e.g., 2.7 µm, 3.0 x 50 mm) is commonly used[2].
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min[2].
-
Gradient: A suitable gradient to separate Voriconazole from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Voriconazole: m/z 350.1 → 281.1[2]
-
This compound: m/z 353.1 → 284.1 (example transition, will vary based on labeling)
-
III. Method Transfer Acceptance Criteria
For a successful method transfer, the receiving laboratory must demonstrate that it can meet the pre-defined performance criteria of the validated method. According to regulatory guidelines from the FDA and EMA, this typically involves analyzing a set of standards and QCs.
Table 3: Example Method Transfer Acceptance Criteria
| Parameter | Acceptance Limit |
| Precision (%CV) of QCs | ≤ 15% |
| Accuracy of QCs | Within ±15% of nominal value |
| Linearity of Calibration Curve (r²) | ≥ 0.99 |
Visualization of Method Transfer Workflow
The following diagram illustrates the key stages and decision points in a typical bioanalytical method transfer process.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Voriconazole-d3: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Voriconazole-d3, a deuterated analog of the antifungal agent Voriconazole, is critical for ensuring laboratory safety and environmental protection. As a substance classified with acute toxicity, carcinogenic concerns, and high aquatic toxicity, adherence to strict disposal protocols is mandatory.[1] This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a research environment.
Hazard Profile
Before handling this compound, it is essential to be aware of its hazard classifications. This information dictates the necessary safety precautions and disposal methods.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed |
| Carcinogenicity | H351 | Suspected of causing cancer |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child[1] |
| Aquatic Toxicity (Acute) | H400 | Very toxic to aquatic life |
| Aquatic Toxicity (Chronic) | H410 | Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated tips) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: Dispose of items with trace contamination, such as empty vials and rinsed glassware, as unused product in the designated hazardous waste container.[1]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[1]
-
Carefully collect the absorbent material and place it into a designated hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.
4. Final Disposal:
-
Never dispose of this compound down the drain or in regular trash. This substance is very toxic to aquatic life, and even small quantities can cause significant environmental damage.
-
All waste containing this compound must be disposed of through a licensed professional waste disposal service.[1]
-
A recommended method for destruction is chemical incineration in a facility equipped with an afterburner and scrubber to handle hazardous emissions.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Safety Data Sheet (SDS) and local regulations for complete guidance.
References
Essential Safety and Logistical Information for Handling Voriconazole-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Voriconazole-d3, a deuterated internal standard for the antifungal agent Voriconazole. The following procedural guidance is based on available Safety Data Sheets (SDS) and general best practices for handling hazardous pharmaceutical compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple health and environmental risks.
| Hazard Class | GHS Classification | Description |
| Acute Toxicity | Oral: Category 3 | Toxic if swallowed. |
| Carcinogenicity | Category 2 | Suspected of causing cancer. |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to the liver through prolonged or repeated oral exposure. |
| Aquatic Hazard | Acute: Category 1, Chronic: Category 1 | Very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times to minimize exposure. This is especially critical when handling the powdered form of the compound.
| PPE Category | Solid Form (Powder) | Solution |
| Hand Protection | Double-gloving with chemotherapy-rated, powder-free nitrile or neoprene gloves is recommended.[2][3] | A single pair of chemotherapy-rated, powder-free nitrile or neoprene gloves. |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Chemical safety glasses with side shields. |
| Respiratory Protection | An N95 or higher-rated respirator is necessary to prevent inhalation of fine particles.[4][5] | Generally not required if handled in a well-ventilated area or a chemical fume hood. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][3] | A standard laboratory coat. |
| Footwear | Closed-toe shoes. Shoe covers should be considered if there is a risk of significant spills.[2] | Closed-toe shoes. |
Handling and Engineering Controls
Proper handling procedures and engineering controls are crucial to creating a safe laboratory environment.
| Control Measure | Specification |
| Ventilation | All handling of powdered this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6] |
| Weighing | Use a balance with a draft shield or conduct weighing within a containment enclosure. |
| General Handling | Avoid the formation of dust and aerosols.[7] Minimize contact with skin and eyes.[7] |
| Hygiene | Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in areas where the compound is handled.[3] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action must be taken.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[7][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill (Solid) | Evacuate the area. Wear appropriate PPE. Gently cover the spill with a damp cloth or use a HEPA-filtered vacuum to avoid raising dust.[8][9] Collect the material into a sealed, labeled container for hazardous waste disposal.[8] |
| Spill (Solution) | Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. |
Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure laboratory safety.
| Aspect | Guideline |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Follow the storage temperature recommendations on the product insert. |
| Waste Identification | All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste. |
| Waste Segregation | Segregate this compound waste from non-hazardous waste and other incompatible chemical waste streams. |
| Waste Containers | Use clearly labeled, sealed, and leak-proof containers for hazardous waste.[11] The label should include "Hazardous Waste" and the chemical name.[11] |
| Disposal Method | Disposal must be carried out through a licensed hazardous waste disposal company, typically via incineration.[11] Do not dispose of down the drain or in regular trash.[11] |
Visualized Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows for handling the solid compound and managing a spill.
Caption: Workflow for Handling Solid this compound.
Caption: Spill Response Plan for this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 10. vionausa.com [vionausa.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
